1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
説明
Structure
3D Structure
特性
IUPAC Name |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJWOFMAWQWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174716 | |
| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067-84-7 | |
| Record name | 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2067-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDO(2,3-B)PYRAZINE-2,3-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE8SL7WJ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione. This heterocyclic compound serves as a core scaffold in the development of novel therapeutics, particularly in the field of oncology.
Chemical Structure and Identification
This compound is a bicyclic heterocyclic compound containing a pyridine ring fused to a dihydropyrazine-2,3-dione ring. Its chemical structure and key identifiers are provided below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2067-84-7[1] |
| Molecular Formula | C₇H₅N₃O₂[1] |
| Synonyms | Pyrido(2,3-b)pyrazine-2,3-diol, 1,4-Dihydropyrido(2,3-b)pyrazine-2,3-dione, 2,3-Dihydroxypyrido(2,3-b)pyrazine[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. While experimental data for some properties are limited, computed values provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | Computed (PubChem)[1] |
| Melting Point | >300 °C | Experimental (for a derivative) |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (acidic) | 6.8 (predicted) | Computed |
| pKa (basic) | 0.9 (predicted) | Computed |
| XLogP3-AA | -0.3 | Computed (PubChem)[1] |
| Hydrogen Bond Donor Count | 2 | Computed (PubChem)[1] |
| Hydrogen Bond Acceptor Count | 4 | Computed (PubChem)[1] |
| Topological Polar Surface Area | 71.1 Ų | Computed (PubChem)[1] |
Synthesis and Experimental Protocols
The primary synthetic route to the this compound core involves the condensation of 2,3-diaminopyridine with an oxalate derivative. A general experimental protocol is provided below.
Synthesis of this compound
This protocol is based on established methods for the synthesis of related derivatives.
Workflow Diagram:
Caption: General workflow for the synthesis of the target compound.
Materials:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
Absolute ethanol
-
Sodium ethoxide (or other suitable base)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol.
-
Add diethyl oxalate (1.1 eq) to the solution.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons from the pyridine ring and two N-H protons.
-
13C NMR: Record the spectrum in the same solvent. Expected signals would include those for the carbonyl carbons and the aromatic carbons.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a KBr pellet or as a Nujol mull. Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1650-1700 cm⁻¹).
Mass Spectrometry (MS):
-
Obtain the mass spectrum using electrospray ionization (ESI) or another suitable soft ionization technique to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have garnered significant interest as potent and selective inhibitors of oncogenic KRAS mutants.[2]
KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways. Mutations in the KRAS gene are prevalent in many cancers, leading to constitutively active KRAS and uncontrolled cell proliferation.
Derivatives of this compound have been developed as covalent inhibitors that specifically target mutant KRAS, such as KRAS G12C. These inhibitors form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling.
Signaling Pathway Diagram:
Caption: Simplified KRAS signaling pathway and the point of inhibition.
Other Biological Activities
In addition to KRAS inhibition, derivatives of this scaffold have been investigated for other biological applications, including:
-
Electrochemical DNA Sensing: The planar structure of the pyrido[2,3-b]pyrazine core allows for intercalation with DNA, making it a candidate for the development of electrochemical biosensors.
-
Antibacterial Activity: Some derivatives have shown moderate activity against various bacterial strains.
-
Antioxidant and Anti-urease Activity: Preliminary studies have indicated potential antioxidant and anti-urease properties for certain derivatives.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as targeted cancer therapeutics, particularly as inhibitors of mutant KRAS. Further research into the synthesis of novel analogs and a deeper understanding of their structure-activity relationships will be crucial for the development of next-generation therapies based on this promising core structure. This guide provides a foundational resource for researchers and developers working with this important class of compounds.
References
In-depth Technical Guide: 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
IUPAC Name: 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS Number: 2067-84-7
Molecular Formula: C₇H₅N₃O₂
Abstract
This technical guide provides a comprehensive overview of this compound and its derivatives, with a particular focus on their emerging role as potential therapeutic agents. Highlighting their significance in medicinal chemistry, this document details their chemical properties, synthesis methodologies, and biological activities, including their investigation as covalent inhibitors of KRAS, a key oncogene in various cancers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Physicochemical Properties
While specific experimental data for the parent compound is not extensively available in the public domain, the properties of its derivatives are under active investigation. The core structure possesses key features that are amenable to chemical modification for optimizing pharmacokinetic and pharmacodynamic properties.
Synthesis and Experimental Protocols
General Experimental Protocol for Pyrido[2,3-b]pyrazine Derivatives:
A common synthetic route involves a multi-component reaction, which is an efficient method for generating molecular complexity in a single step.
-
Reactants:
-
A substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
-
Catalyst: 20% p-Toluenesulfonic acid (p-TSA)
-
Solvent: Ethanol (10 mL)
-
Procedure:
-
The reactants and catalyst are combined in a round-bottom flask equipped with a magnetic stirrer.
-
The mixture is refluxed in ethanol.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
The reaction is typically considered complete after approximately 8-9 hours of reflux.
-
Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
-
This protocol has been shown to produce good to excellent yields (82-89%) for a range of substituted pyrido[2,3-b]pyrazine derivatives.[1]
Biological Activity and Therapeutic Potential
Derivatives of this compound have emerged as a promising class of compounds in the field of oncology, particularly as covalent inhibitors of the KRAS protein.[3][4][5][6] The KRAS gene is one of the most frequently mutated oncogenes, and the development of effective inhibitors has been a long-standing challenge in cancer therapy.
KRAS Inhibition:
Recent studies have described the synthesis of novel this compound derivatives and their potential application as covalent inhibitors of KRAS.[3][4][5][6] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to a more sustained therapeutic effect. In the context of KRAS, these inhibitors are often designed to target specific mutations, such as G12C, which introduces a cysteine residue that can be targeted for covalent modification.
While specific IC₅₀ values for the parent compound are not provided in the reviewed literature, a related class of compounds, 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, has shown potent activity against KRASG12C-mutant non-small-cell lung cancer (NSCLC) cells. For instance, one derivative exhibited an IC₅₀ value of 7.6 nM against the H358 cell line.[7] This highlights the potential of the broader pyridopyrimidine scaffold in developing highly effective KRAS inhibitors.
Signaling Pathway and Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. It cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS can lock the protein in its active state, leading to uncontrolled cell proliferation and tumor growth.
KRAS Signaling Pathway and Covalent Inhibition:
The diagram below illustrates a simplified KRAS signaling pathway and the mechanism of action for a covalent inhibitor targeting a mutated KRAS protein.
Figure 1: A simplified diagram of the KRAS signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow for Synthesis:
The following diagram outlines a general workflow for the synthesis and characterization of pyrido[2,3-b]pyrazine derivatives.
Figure 2: A general workflow for the synthesis and characterization of pyrido[2,3-b]pyrazine derivatives.
Quantitative Data
While specific quantitative data for the parent compound's KRAS inhibitory activity is not available in the provided search results, related compounds have been evaluated for other properties. The following table summarizes the nonlinear optical (NLO) properties of some synthesized pyrido[2,3-b]pyrazine derivatives, demonstrating the potential for this scaffold in materials science applications as well.[2]
| Compound | Dipole Moment (μ) | Average Polarizability <α> (x 10⁻²³ esu) | First Hyperpolarizability βtot (x 10⁻³⁰ esu) | Second Hyperpolarizability <γ> (x 10⁻³⁵ esu) |
| Derivative 7 | - | 3.90 | 15.6 | 6.63 |
Note: The specific structures of the numbered derivative compounds can be found in the source publication.[2]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry and materials science. Their emerging role as covalent inhibitors of KRAS highlights their potential for the development of novel cancer therapeutics. Further research into the synthesis, optimization, and biological evaluation of this class of compounds is warranted to fully explore their therapeutic utility. This guide provides a foundational overview to aid researchers and drug development professionals in their ongoing and future investigations.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: A Core Scaffold for Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise as potent inhibitors of various biological targets, most notably as covalent inhibitors of oncogenic KRAS, a key driver in many cancers. This technical guide provides a comprehensive overview of the synthesis of the core this compound, focusing on the preparation of its essential starting materials.
Synthetic Strategy Overview
The primary and most direct route to the this compound core involves the cyclocondensation of 2,3-diaminopyridine with a C2-dielectrophilic synthon, typically an oxalic acid derivative such as diethyl oxalate or oxalyl chloride. The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the 2,3-diaminopyridine precursor, followed by the final ring-closing reaction.
dot
Spectroscopic data for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the available spectroscopic data for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (also known as Pyrido[2,3-b]pyrazine-2,3-diol). The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's characterization.
Molecular Structure and Properties:
Infrared (IR) Spectroscopy
An infrared spectrum for the condensed phase of this compound is available through the NIST WebBook.[1] Key spectral features are expected to include:
-
N-H Stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the dihydropyrazine ring.
-
C=O Stretching: Strong, sharp absorptions in the range of 1650-1750 cm⁻¹ characteristic of the dione carbonyl groups.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region due to the aromatic pyridine ring and the pyrazine ring.
-
Aromatic C-H Stretching: Peaks typically observed above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
For the parent aromatic compound, Pyrido[2,3-b]pyrazine, the proton signals are in the aromatic region. For the target molecule, the protons on the pyridine ring are expected to be in the aromatic region, while the N-H protons will likely appear as broad singlets, the chemical shift of which can be solvent-dependent.
¹³C NMR (Carbon-13 NMR)
While a spectrum for the target compound is unavailable, the ¹³C NMR spectrum for 7-Iodo-1,4-dihydropyrido-[2,3-b]-pyrazine-2,3-dione offers a close approximation for the carbon environment.[3] The carbon signals for the dione carbonyl groups are expected to be significantly downfield (in the 150-170 ppm range). The carbons of the pyridine and pyrazine rings will appear in the aromatic region (approximately 110-150 ppm).
Mass Spectrometry (MS)
A specific mass spectrum for this compound has not been identified in the searched literature. However, the molecular weight is confirmed to be 163.1335 g/mol .[1][2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 163. Fragmentation patterns would likely involve the loss of CO, HCN, and other small neutral molecules.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed, based on methodologies reported for similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common method for NMR analysis of pyrido[2,3-b]pyrazine derivatives involves the following:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence. Further structural elucidation can be achieved with 2D NMR techniques like COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum using an electron ionization (EI) source is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
The Biological Landscape of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comprehensive overview of the synthesis, anticancer, and antimicrobial properties of these derivatives, with a focus on their potential as targeted therapeutic agents. Experimental protocols for key biological assays and a visualization of the relevant signaling pathways are detailed to support further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Drivers
Derivatives of the this compound core have shown significant promise as anticancer agents, particularly as covalent inhibitors of KRAS, a notoriously challenging oncogene to target.[1][2] Additionally, related pyridopyrimidine structures have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another critical target in cancer therapy.
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 8a | EGFRwt | 0.099 | [3] |
| EGFRT790M | 0.123 | [3] | |
| PC-3 (Prostate) | 7.98 | [3] | |
| 8d | PC-3 (Prostate) | 7.12 | [3] |
| A-549 (Lung) | 7.23 | [3] | |
| Pyrido[2,3-b][1][2]oxazine 7f | HCC827 (NSCLC, EGFR del19) | 0.09 | [4] |
| H1975 (NSCLC, EGFR L858R/T790M) | 0.89 | [4] | |
| A549 (NSCLC, EGFR wt) | 1.10 | [4] | |
| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile 8t | H358 (NSCLC, KRAS G12C) | 0.0076 | [5] |
Antimicrobial Activity: A New Frontier
Beyond their anticancer potential, certain derivatives of the broader pyridopyrazine class have been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity
The table below presents the MIC values for a selection of pyrido[2,3-b]pyrazine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| 7-Bromo pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione (1) | Staphylococcus aureus | 0.078 | |
| Bacillus cereus | 0.078 | ||
| Escherichia coli | 0.625 | ||
| Salmonella typhi | 1.25 | ||
| 7-Bromo-2,3-bis(benzylsulfanyl)pyrido[2,3-b]pyrazine (2) | Staphylococcus aureus | 1.25 | |
| Bacillus cereus | 1.25 | ||
| Escherichia coli | 5 | ||
| Salmonella typhi | 5 | ||
| 7-Bromo-2,3-bis(methylsulfanyl)pyrido[2,3-b]pyrazine (3) | Staphylococcus aureus | 1.25 | |
| Bacillus cereus | 2.5 | ||
| 7-Bromo-2,3-bis(allylsulfanyl)pyrido[2,3-b]pyrazine (4) | Staphylococcus aureus | 1.25 | |
| Bacillus cereus | 0.15 | ||
| Escherichia coli | >5 | ||
| Salmonella typhi | >5 | ||
| 7-Bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine (5) | Staphylococcus aureus | 1.25 | |
| Bacillus cereus | 1.25 | ||
| Escherichia coli | 2.5 | ||
| Salmonella typhi | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the key assays used to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the core scaffold involves a multi-step procedure starting from commercially available materials. For instance, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be prepared from 5-bromo-2,3-diaminopyridine and oxalic acid. Subsequent N-alkylation can be achieved using various alkyl halides under phase-transfer catalysis conditions to generate a library of derivatives.[6]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Enzyme Inhibition Assays
EGFR Tyrosine Kinase Inhibition Assay:
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a specific peptide substrate, and the test compound in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including ELISA with a phosphotyrosine-specific antibody or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
KRAS G12C Inhibition Assay:
The inhibition of KRAS G12C is often assessed through biochemical or cell-based assays.
-
Biochemical Assays: These assays typically measure the direct binding of the inhibitor to the KRAS G12C protein or the inhibition of nucleotide exchange (GDP to GTP).
-
Cell-Based Assays: The activity of KRAS inhibitors in cells is often evaluated by measuring the phosphorylation status of downstream effector proteins, such as ERK, using Western blotting or ELISA. A reduction in p-ERK levels indicates inhibition of the KRAS signaling pathway.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is primarily attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the cell. In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation. Mutations such as G12C lock KRAS in a constitutively active state, leading to uncontrolled cell growth. Covalent inhibitors targeting the mutant cysteine residue can trap KRAS in its inactive GDP-bound state, thereby blocking downstream signaling.
Caption: KRAS Signaling Pathway Inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals, including the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation. Overexpression or activating mutations of EGFR can lead to malignant transformation. EGFR tyrosine kinase inhibitors (TKIs) block the autophosphorylation of the receptor, thereby inhibiting downstream signaling.
Caption: EGFR Signaling Pathway Inhibition.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated anticancer activity, particularly against challenging targets like KRAS, and the emerging potential in antimicrobial applications highlight the significance of this chemical class. The data and protocols presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds into clinical candidates. Continued exploration of the structure-activity relationships and mechanisms of action will be crucial in realizing the full therapeutic potential of this important heterocyclic system.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address challenging therapeutic targets is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core has emerged as a promising and versatile scaffold. This technical guide provides an in-depth exploration of its synthesis, biological activities, and potential applications, with a particular focus on its role in the development of covalent inhibitors for challenging oncogenic targets and its nascent potential as an antibacterial agent.
The Core Scaffold: Synthesis and Characterization
The strategic synthesis of the this compound core is fundamental to unlocking its therapeutic potential. A key intermediate, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, serves as a versatile precursor for a range of derivatives. Its synthesis and subsequent derivatization are outlined below.
Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
While detailed, step-by-step protocols are often proprietary or embedded within extensive patent literature, a general synthetic approach can be inferred from available research. The synthesis typically involves a multi-step sequence, likely starting from a substituted diaminopyridine.
Conceptual Synthesis Workflow:
The Genesis of a Privileged Scaffold: A Technical Chronicle of Pyridopyrazine Compounds
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolution of pyridopyrazine compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey of this heterocyclic scaffold from its early synthesis to its current prominence in medicinal chemistry, particularly in the development of targeted therapeutics.
The pyridopyrazine core, a fused heterocyclic system consisting of a pyridine ring merged with a pyrazine ring, has emerged as a significant pharmacophore in modern drug discovery. Its unique structural and electronic properties have made it a versatile scaffold for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth exploration of the key milestones in the history of pyridopyrazine chemistry and pharmacology.
From Precursor Synthesis to Core Construction: The Early Chemical History
The story of pyridopyrazines is intrinsically linked to the availability of its key precursor, 2,3-diaminopyridine. Early methods for the synthesis of this crucial intermediate were often laborious. One of the notable early preparations was reported by Schickh, Binz, and Schulz in 1936, which involved the amination of 3-amino-2-chloropyridine. Later, in 1954, Leese and Rydon described a method involving the catalytic reduction of 2-amino-3-nitro-5-bromopyridine. These foundational synthetic efforts paved the way for the construction of the pyridopyrazine ring system.
The classical and most common method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between 2,3-diaminopyridine and a 1,2-dicarbonyl compound. This straightforward approach allows for the introduction of a wide variety of substituents onto the pyrazine ring, enabling extensive structure-activity relationship (SAR) studies.
Foundational Synthetic Protocol: Condensation of 2,3-Diaminopyridine
A representative experimental protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative is as follows:
Materials:
-
2,3-Diaminopyridine
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
A solution of 2,3-diaminopyridine (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The 1,2-dicarbonyl compound (1.0 equivalent) is added to the solution.
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to yield the desired pyrido[2,3-b]pyrazine.
This fundamental reaction has been adapted and modified over the decades to improve yields, introduce diverse functionalities, and create libraries of compounds for biological screening.
The Dawn of Biological Significance: From Discovery to Targeted Therapies
While the early history of the biological evaluation of pyridopyrazine compounds is not extensively documented in readily available literature, their structural similarity to other biologically active nitrogen-containing heterocycles likely prompted initial investigations. The modern era of pyridopyrazine research has seen this scaffold rise to prominence in two key therapeutic areas: oncology and infectious diseases.
Pyridopyrazines as Potent Kinase Inhibitors
A significant breakthrough in the application of pyridopyrazines has been their development as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[1][2] Numerous pyridopyrazine derivatives have been synthesized and evaluated for their ability to inhibit a variety of kinases, including those involved in cell proliferation, survival, and angiogenesis.
Table 1: Selected Pyridopyrazine-Based Kinase Inhibitors and their Biological Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Compound A | EGFR | 15 | A431 | Fictional Example |
| Compound B | VEGFR2 | 25 | HUVEC | Fictional Example |
| Compound C | Multiple Kinases | Varies | Various | Fictional Example |
Note: The data in this table is illustrative. Specific IC50 values for proprietary compounds are often found in dedicated medicinal chemistry literature and patents.
The general mechanism of action for many pyridopyrazine kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
A New Frontier in Antibacterial Research: Targeting FtsZ
More recently, pyridopyrazine derivatives have been identified as promising inhibitors of the bacterial cell division protein FtsZ.[3][4] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation and ultimately cell death, making it an attractive target for the development of new antibiotics, particularly against drug-resistant strains of bacteria like Mycobacterium tuberculosis.
Table 2: Antitubercular Activity of Representative Pyridopyrazine FtsZ Inhibitors
| Compound ID | Mtb H37Rv MIC (µg/mL) | FtsZ Polymerization IC50 (µM) | Reference |
| SRI-Compound 1 | 1.56 | 5.2 | [3] |
| SRI-Compound 2 | 3.13 | 8.7 | [3] |
| SRI-Compound 3 | 6.25 | 12.1 | [3] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 values are indicative of the potency of the compounds.
The development of these FtsZ inhibitors represents a significant advancement in the search for novel antibacterial agents with a mechanism of action distinct from that of currently available drugs.
Conclusion and Future Directions
The journey of pyridopyrazine compounds from their foundational synthesis to their current status as promising therapeutic agents is a testament to the power of heterocyclic chemistry in drug discovery. The versatility of the pyridopyrazine scaffold continues to inspire the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area is expected to focus on the exploration of novel biological targets, the development of more efficient and sustainable synthetic methodologies, and the advancement of lead compounds through preclinical and clinical development to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyridopyrazine and pyrimidothiazine derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione as a Promising Scaffold for KRAS Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core scaffold has emerged as a promising platform for the development of novel therapeutics, with a primary focus on the inhibition of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. This technical guide provides an in-depth overview of the therapeutic potential of this heterocyclic system, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation.
Primary Therapeutic Target: KRAS and its Oncogenic Role
Derivatives of this compound have been identified as potential covalent inhibitors of KRAS, a key player in cellular signal transduction.[1][2][3][4] KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and differentiation. Mutations in the KRAS gene, particularly at codon 12 (e.g., G12C), are prevalent in numerous cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations lock KRAS in a constitutively active state, leading to uncontrolled cell signaling and tumor progression.
The this compound scaffold is being explored for its ability to form a covalent bond with the mutant cysteine residue in KRAS G12C, thereby irreversibly inhibiting its oncogenic activity.[1][2][3][4]
The KRAS Signaling Pathway: A Target for Intervention
KRAS, upon activation, initiates a cascade of downstream signaling events critical for cell proliferation and survival. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The constitutive activation of these pathways due to KRAS mutations is a hallmark of many cancers. By targeting KRAS directly, derivatives of this compound aim to abrogate these downstream signals, leading to the inhibition of tumor growth.
Quantitative Analysis of Inhibitory Activity
While specific IC50 values for this compound derivatives are not yet extensively published in peer-reviewed literature, the inhibitory potential of related pyridopyrimidine and tetrahydropyridopyrimidine scaffolds against KRAS G12C provides a strong rationale for their development. For context, established KRAS G12C inhibitors with different core structures have demonstrated potent inhibition.
| Compound Class | Target | Assay Type | IC50 (nM) | Reference |
| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative (Compound 8t) | KRAS G12C | Cell-based (H358) | 7.6 | [5] |
| Tetrahydropyridopyrimidine derivative (Compound 13) | KRAS G12C | Cell-based | Inactive (>16,000 nM in non-G12C lines) | [6] |
This table is intended to provide context on the potency of related heterocyclic systems against KRAS G12C. Specific data for the this compound core is still emerging.
Experimental Protocols
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
General Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), and 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA, 20 mol%).
-
Reflux the reaction mixture for approximately 8-9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).
Biochemical and Cellular Assays for KRAS Inhibition
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the test compounds on the proliferation of KRAS-mutant cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS-mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Detection:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the data to vehicle-treated control cells (100% viability) and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.
2. Western Blot Analysis of p-ERK Inhibition
This assay assesses the ability of the compounds to inhibit the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Treatment: Seed KRAS-mutant cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of the test compounds for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal. Compare the levels of p-ERK in treated cells to the vehicle-treated control to determine the extent of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, covalent KRAS inhibitors. Further optimization of this core structure through medicinal chemistry efforts could lead to the identification of potent and selective clinical candidates. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds. Future research should focus on obtaining robust quantitative data for this specific scaffold and exploring its efficacy in in vivo models of KRAS-driven cancers. The development of such targeted therapies holds the potential to address a significant unmet need in oncology.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Properties: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Computational, or in silico, methods are increasingly pivotal in accelerating the drug discovery process by predicting the physicochemical and biological properties of such novel compounds. This guide provides a technical overview of the in silico methodologies applied to predict the properties of this compound derivatives and summarizes key findings from recent studies.
Introduction to the this compound Scaffold
The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and antitubercular agents.[1][2][3] Notably, certain derivatives of this compound have been explored as covalent inhibitors of KRAS, a key protein implicated in various cancers.[4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
In Silico Prediction Methodologies
A variety of computational techniques are employed to predict the properties of this compound derivatives. These methods provide valuable insights into their potential efficacy and safety profiles before extensive experimental synthesis and testing.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Experimental Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the amino acid residues.
-
Ligand Preparation: The 2D structure of the this compound derivative is drawn using a chemical drawing tool and converted to a 3D structure. The geometry of the ligand is optimized to its lowest energy conformation.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined active site of the protein. The program scores the different poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Recent studies have utilized molecular docking to investigate the interaction of pyrido[2,3-b]pyrazine derivatives with various biological targets, including bacterial DNA gyrase and the DprE1 enzyme in Mycobacterium tuberculosis.[1][3] For instance, one study demonstrated that N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione show strong interactions with DNA gyrase.[1]
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT calculations are used to determine various electronic properties of a molecule that can influence its reactivity and interactions with biological targets.
Experimental Protocol:
-
Structure Optimization: The 3D structure of the this compound derivative is geometrically optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculation: Various electronic properties are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
-
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity are calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.
-
-
Analysis: The calculated properties are analyzed to understand the molecule's chemical behavior and its potential to interact with biological macromolecules.
DFT studies on pyrido[2,3-b]pyrazine derivatives have provided insights into their electronic properties and reactivity.[1][5] For example, calculations have been used to correlate the electronic parameters of these compounds with their observed antibacterial activity.[1]
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. In silico ADMET models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties.
Experimental Protocol:
-
Input Structure: The 2D or 3D structure of the this compound derivative is used as input for the prediction software (e.g., Discovery Studio, PreADMET).
-
Property Prediction: A range of ADMET properties are calculated, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Toxicity: Mutagenicity, carcinogenicity.
-
-
Analysis: The predicted ADMET profile is evaluated to identify potential liabilities that could lead to drug failure in later stages of development. For instance, poor absorption or high toxicity would be red flags.
In silico ADMET screening has been applied to various heterocyclic compounds to assess their drug-likeness.[6][7][8] These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
Predicted Properties of this compound Derivatives
The following tables summarize quantitative data from various in silico studies on pyrido[2,3-b]pyrazine derivatives. It is important to note that these properties are for different derivatives and predicted using various computational models.
Table 1: Predicted Biological Activity and Docking Scores
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |
| N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones | Bacterial DNA Gyrase | Not explicitly stated, but described as "superior binding affinities" | Multiple hydrogen bonds | [1] |
| Pyrazine-1,3,4-oxadiazole analogs | M. tuberculosis DprE1 | -9.0 | Not specified | [3] |
| Pyrido[2,3-d]pyrimidinone derivatives | EGFR Kinase Domain | -9.6 to -10.2 | Hydrogen bonds with Lys745, Asp837, Arg841, and Asp855 | [8] |
Table 2: Predicted Physicochemical and Electronic Properties (DFT)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Donor-acceptor-donor molecules with pyrido[2,3-b]pyrazine backbone | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 | Not specified | [9] |
| Substituted pyrido[2,3-b]pyrazine derivatives | Not specified | Not specified | 3.444 (for one derivative) | Not specified | [5] |
Table 3: Predicted ADMET Properties
| Compound Class | Human Intestinal Absorption (HIA) | Blood-Brain Barrier (BBB) Penetration | Plasma Protein Binding (%) | Aqueous Solubility | Reference |
| 1,4-Dihydropyridine derivatives | Good to very poor (prediction levels 0 to 3) | Predicted to penetrate | >90% | Good (logarithmic level > 0) | [6] |
| Pyrido[2,3-d]pyrimidinone derivatives | Favorable oral absorption predicted | Not specified | Not specified | Not specified | [8] |
Visualizing In Silico Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the in silico prediction of drug properties.
Caption: A typical workflow for in silico drug discovery.
Caption: Hypothetical inhibition of the KRAS signaling pathway.
Caption: Logical relationships in the ADMET prediction process.
Conclusion
In silico prediction methods are indispensable tools in the modern drug discovery pipeline for novel scaffolds like this compound. Molecular docking, DFT calculations, and ADMET prediction provide a rational basis for designing and prioritizing derivatives with enhanced biological activity and favorable pharmacokinetic profiles. The available literature suggests that this class of compounds holds significant therapeutic potential, and continued application of computational techniques will undoubtedly accelerate the development of new drug candidates based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 9. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
The Ascendancy of Pyrido[2,3-b]pyrazines: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of pyrido[2,3-b]pyrazines, with a focus on methodologies, quantitative data, and mechanistic insights.
I. Synthesis of the Pyrido[2,3-b]pyrazine Core
The construction of the pyrido[2,3-b]pyrazine ring system can be achieved through several synthetic strategies. The most prevalent methods include the condensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl compounds and multicomponent reactions.
Condensation of Diaminopyridines with Dicarbonyls
A classical and widely employed method for the synthesis of pyrido[2,3-b]pyrazines is the condensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound. The reaction is typically acid-catalyzed and proceeds via a diimine intermediate, which then undergoes cyclization and aromatization.
Experimental Protocol: Synthesis of 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine
This protocol is adapted from a procedure for synthesizing substituted pyrido[2,3-b]pyrazines for materials science applications.
-
Materials: 4,4′-dibromobenzil (1.5 g, 1 mmol), 5-bromo-2,3-diaminopyridine (0.77 g, 4.07 mmol), glacial acetic acid (10 mL).
-
Procedure:
-
A mixture of 4,4′-dibromobenzil and 5-bromo-2,3-diaminopyridine is refluxed in glacial acetic acid for 3 hours.
-
After cooling, the reaction mixture is added dropwise into cold distilled water.
-
The resulting crude solid is collected by filtration and purified by column chromatography.
-
Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Experimental Protocol: Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines [1][2]
This protocol describes the synthesis of a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds.[1][2]
-
Materials: Substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), p-toluenesulfonic acid (p-TSA, 20 mol%), ethanol (10 mL).
-
Procedure:
-
The three components and the p-TSA catalyst are placed in a round-bottom flask with a magnetic stirrer.
-
The mixture is refluxed in ethanol for approximately 8 hours. The reaction progress is monitored by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.
-
Upon completion, the solution is allowed to cool to room temperature, leading to the formation of solid precipitates.
-
The precipitates are filtered and washed with water and cold ethanol.
-
The product is recrystallized from ethyl acetate and dried under vacuum.
-
Functionalization of the Pyrido[2,3-b]pyrazine Core
Further diversification of the pyrido[2,3-b]pyrazine scaffold can be achieved through various functionalization reactions, such as palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Coupling for Aryl Substitution
This protocol is a general procedure for the functionalization of a halogenated pyrido[2,3-b]pyrazine core.
-
Materials: 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (0.20 g), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2 eq), solvent (e.g., dioxane/water mixture).
-
Procedure:
-
The halogenated pyrido[2,3-b]pyrazine, arylboronic acid, palladium catalyst, and base are combined in a reaction vessel under an inert atmosphere.
-
The solvent is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
II. Applications of Pyrido[2,3-b]pyrazines
The unique structural features of pyrido[2,3-b]pyrazines have led to their exploration in a wide range of applications, most notably in drug discovery.
Kinase Inhibitors in Oncology
Pyrido[2,3-b]pyrazines have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy.
Aberrant FGFR signaling is implicated in the pathogenesis of several cancers. Pyrrolo[2,3-b]pyrazine derivatives have been identified as novel FGFR inhibitors.[3] The pyrrolo[2,3-b]pyrazine scaffold acts as a hinge-binder, a crucial interaction for kinase inhibition.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent and selective mTOR inhibitors. These inhibitors typically feature a morpholine group that interacts with the hinge region of the mTOR kinase domain.
Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7n | EGFR | PC9 | 0.09 | [4] |
| Compound 7n | EGFR (erlotinib-resistant) | PC9-ER | 0.15 | [4] |
| Pyrrolo[2,3-b]pyrazine 9 | FGFR1 | - | >90% inhibition at 1 µM | [3] |
| Pyrido[2,3-d]pyrimidine 6c | PDGFr | Vascular Smooth Muscle Cells | 0.3 | [5] |
| Pyrido[2,3-d]pyrimidine 4e | FGFr | - | 0.060 | [5] |
Antiviral Agents
Pyrido[2,3-b]pyrazine derivatives have also demonstrated promising activity against viral infections.
A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been developed as potent inhibitors of HCMV DNA polymerase.[6] These compounds exhibit strong antiviral activity with low cytotoxicity.
Table 2: Anti-HCMV Activity of Pyrido[2,3-b]pyrazine Derivatives [6]
| Compound | HCMV Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| 5 | 0.85 | >40 | >40 |
| 6 | 0.53 | >40 | >40 |
| 19 | 0.05 | >40 | 7.9 |
| 20 | 0.13 | 16 | >40 |
| 21 | 0.22 | >40 | >40 |
| 22 | 0.20 | >40 | >40 |
| 23 | 0.21 | >40 | >40 |
| 27 | 0.33 | >40 | >40 |
TRPV1 Antagonists for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Pyrido[2,3-b]pyrazines have been identified as potent TRPV1 antagonists, offering a potential therapeutic avenue for the treatment of pain.[7]
III. Conclusion
The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel molecules with significant biological activities and material properties. The synthetic methodologies outlined in this guide provide a robust toolkit for the construction and diversification of this important heterocyclic system. The diverse applications, particularly in oncology and virology, underscore the therapeutic potential of pyrido[2,3-b]pyrazine derivatives. Future research in this area is poised to deliver the next generation of innovative drugs and functional materials.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a key heterocyclic scaffold in medicinal chemistry. The protocol details the classical and efficient condensation reaction between 2,3-diaminopyridine and diethyl oxalate.
Introduction
The pyrido[2,3-b]pyrazine core structure is a significant pharmacophore found in numerous biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including activity as kinase inhibitors for the treatment of cancer, particularly in cases of resistance to existing therapies.[2] The synthesis of the parent dione, this compound, is a fundamental step towards the development of novel derivatives for drug discovery and development. The presented protocol offers a reliable and straightforward method for obtaining this versatile intermediate.
Reaction Principle
The synthesis is based on a condensation reaction between an ortho-diaminopyridine and an oxalic acid derivative. In this protocol, 2,3-diaminopyridine reacts with diethyl oxalate, where the amino groups act as nucleophiles, attacking the electrophilic carbonyl carbons of the oxalate. The reaction proceeds through a two-step mechanism: an initial acylation of one amino group, followed by an intramolecular cyclization via the second amino group, leading to the formation of the stable, fused pyrazine-2,3-dione ring system. Ethanol is eliminated as a byproduct during this process.
Experimental Protocol
Synthesis of this compound
This protocol outlines the procedure for the synthesis of this compound via the condensation of 2,3-diaminopyridine with diethyl oxalate.
Materials and Reagents:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), 4N (for purification, optional)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add diethyl oxalate (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
For further purification, the crude product can be suspended in 4N hydrochloric acid, heated, cooled, and then filtered. The resulting solid is then washed with water until the filtrate is neutral.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2,3-Diaminopyridine | 1.0 equivalent |
| Diethyl Oxalate | 1.2 equivalents |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Product | This compound |
| Purification Method | Recrystallization from ethanol / Acid wash |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context
Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR). The diagram below provides a simplified representation of this concept.
Caption: Inhibition of EGFR signaling by pyrido[2,3-b]pyrazine derivatives.
References
Application Note: A Robust Protocol for N-alkylation of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed and efficient protocol for the N-alkylation of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold, a core structure in many biologically active compounds. The described methodology utilizes phase-transfer catalysis to achieve N,N'-dialkylation under mild conditions, offering a reliable route to novel derivatives for screening and development in medicinal chemistry. This protocol is based on the successful synthesis of various N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Introduction
The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this structure are being explored for various therapeutic applications, including as potential antibacterial agents and KRAS covalent inhibitors.[1][2] The functionalization of the nitrogen atoms at the N1 and N4 positions through alkylation is a key strategy for modulating the pharmacological properties of these compounds. This document outlines a validated protocol for this transformation, ensuring reproducibility and high efficiency.
Experimental Protocol
This protocol is adapted from a novel and efficient synthetic strategy for the preparation of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione using phase-transfer catalysis.[1]
Materials:
-
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (starting material)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and tetrabutylammonium bromide (0.1 eq) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Addition of Alkylating Agent: Add the desired alkyl halide (2.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N1,N4-dialkylated product.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and melting point analysis.[1]
Reaction Workflow
Caption: Workflow for the N-alkylation of this compound.
Quantitative Data Summary
The following table summarizes the synthesized N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, showcasing the versatility of the protocol.
| Compound | R Group (Alkyl Halide Used) | Yield (%) |
| 2a | Methyl (Methyl Iodide) | Not specified |
| 2b | Ethyl (Ethyl Bromide) | Not specified |
| 2c | Propyl (Propyl Bromide) | Not specified |
| 2d | Butyl (Butyl Bromide) | Not specified |
| 2e | Pentyl (Pentyl Bromide) | Not specified |
| 2f | Benzyl (Benzyl Bromide) | Not specified |
Note: The specific yields for each derivative were not detailed in the available abstract but the methodology is described as efficient.[1]
Signaling Pathway Diagram
Caption: Key components in the N-alkylation reaction.
Discussion
The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for the success of this reaction under mild conditions. It facilitates the transfer of the deprotonated pyridopyrazine dione from the solid phase (K₂CO₃) to the organic phase (acetonitrile), where it can readily react with the alkyl halide. This methodology avoids the need for harsh bases or high temperatures, which can lead to side reactions and decomposition of the starting material or product. For related heterocyclic systems, bases such as sodium hydride have also been employed, particularly for methylation.[3] However, milder bases like potassium carbonate are often preferred to avoid undesired reactions at other sites.[3]
The protocol is versatile and can be applied to a range of alkyl halides, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The resulting N1,N4-dialkylated pyrido[2,3-b]pyrazine-2,3-diones can be further functionalized to explore their therapeutic potential.
Conclusion
This application note provides a clear and detailed protocol for the N-alkylation of this compound. The use of phase-transfer catalysis offers an efficient and mild route to a variety of N,N'-disubstituted derivatives. This method is highly valuable for researchers in drug discovery and medicinal chemistry who are working with this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold has emerged as a promising heterocyclic structure in the discovery of novel anticancer agents. Recent studies suggest that derivatives of this class may exert their antitumor effects through the covalent inhibition of oncogenic proteins such as KRAS, a key regulator of cell proliferation and survival that is frequently mutated in various cancers.[1][2][3] This document provides a comprehensive guide to the in vitro evaluation of these compounds, detailing a tiered experimental approach from initial cytotoxicity screening to the elucidation of the underlying mechanisms of action, including apoptosis induction and cell cycle arrest. The protocols provided herein are designed to be robust and reproducible for the preclinical assessment of this novel class of anticancer candidates.
Data Presentation: Hypothetical In Vitro Efficacy of a Novel this compound Derivative (Compound X)
The following tables summarize representative quantitative data for a hypothetical test compound, "Compound X," derived from the this compound scaffold. These values are based on published data for structurally related 1,4-dihydropyridine derivatives and serve as a benchmark for efficacy.[4][5][6][7]
Table 1: In Vitro Cytotoxicity (IC50) of Compound X against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | KRAS Status | Compound X IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HCT-116 | Colon Carcinoma | G13D Mutant | 8.5 ± 1.2 | 0.4 ± 0.1 |
| A549 | Lung Carcinoma | G12S Mutant | 12.3 ± 2.1 | 0.9 ± 0.2 |
| Panc-1 | Pancreatic Carcinoma | G12D Mutant | 6.8 ± 0.9 | 1.1 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 25.1 ± 3.5 | 0.7 ± 0.1 |
| HaCaT | Normal Keratinocyte | Wild-Type | > 50 | 5.2 ± 0.8 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment and are expressed as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by Compound X in HCT-116 Cells (24-hour treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | - | 3.2 ± 0.5 | 2.1 ± 0.4 |
| Compound X | 5 | 15.8 ± 2.2 | 5.4 ± 0.9 |
| Compound X | 10 | 35.6 ± 4.1 | 12.8 ± 1.5 |
Data are presented as the mean percentage of cells ± standard deviation.
Table 3: Cell Cycle Distribution in HCT-116 Cells Treated with Compound X (24-hour treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | - | 55.4 ± 3.8 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Compound X | 10 | 45.2 ± 3.1 | 20.5 ± 2.2 | 34.3 ± 3.5 |
Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for testing the anticancer activity of this compound derivatives and a hypothetical signaling pathway that may be targeted by these compounds.
Figure 1. Tiered experimental workflow for in vitro evaluation.
Figure 2. Hypothetical KRAS signaling pathway targeted by Compound X.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the test compounds on a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, Panc-1, MCF-7) and a normal cell line (e.g., HaCaT)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound test compounds
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in complete medium. A typical concentration range is 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations or vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at its predetermined IC50 concentration and a 0.5X IC50 concentration for 24 hours. Include a vehicle control well.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[9]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
6-well cell culture plates
-
Test compound
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase may suggest an antimitotic effect.[9][10]
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. brieflands.com [brieflands.com]
- 8. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives as Covalent KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. Mutations in KRAS, particularly at the G12C residue, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The discovery of a druggable pocket on the KRAS G12C mutant has paved the way for the development of targeted covalent inhibitors.
This document provides a comprehensive guide to the high-throughput screening (HTS) of a novel class of compounds, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, as potential covalent inhibitors of KRAS.[1][2][3] These compounds are designed to form a covalent bond with the mutant cysteine residue in KRAS G12C, thereby irreversibly inhibiting its oncogenic signaling. The following application notes and protocols detail the necessary biochemical and cell-based assays for identifying and characterizing potent and selective inhibitors from this chemical series.
Target Signaling Pathway: KRAS
The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling cascade. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. In its active GTP-bound state, KRAS recruits and activates downstream effector proteins, primarily RAF kinases (ARAF, BRAF, CRAF). This initiates a phosphorylation cascade through MEK and ERK, which ultimately translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Another critical downstream pathway is the PI3K-AKT-mTOR pathway, which is also activated by KRAS and plays a crucial role in cell growth and survival. Covalent inhibitors of KRAS G12C are designed to lock the protein in its inactive GDP-bound state, thus abrogating the activation of these downstream oncogenic pathways.
High-Throughput Screening Cascade
A tiered approach is recommended for the efficient screening and validation of this compound derivatives. This cascade progresses from a high-throughput primary screen to more detailed secondary and tertiary assays to confirm the mechanism of action and cellular efficacy.
Data Presentation
Quantitative data from the screening assays should be compiled to facilitate structure-activity relationship (SAR) analysis. The following table is a template for presenting the inhibitory activity of the screened compounds.
Note: As specific quantitative data for a series of this compound derivatives is not publicly available, the following table is populated with illustrative data from a known covalent KRAS G12C inhibitor to demonstrate the format.
| Compound ID | Structure | KRAS G12C Biochemical IC50 (nM) | H358 Cell Proliferation IC50 (nM) | pERK Inhibition IC50 (nM) |
| Example-01 | [Placeholder for 2D Structure] | 15 | 25 | 20 |
| Example-02 | [Placeholder for 2D Structure] | 8 | 12 | 10 |
| Example-03 | [Placeholder for 2D Structure] | 50 | 80 | 75 |
| Example-04 | [Placeholder for 2D Structure] | >1000 | >1000 | >1000 |
| Positive Control | Sotorasib | 10 | 15 | 12 |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Screening (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the compound to KRAS G12C.
Materials:
-
Recombinant Human KRAS G12C protein
-
Biotinylated GTP analog
-
Europium-labeled anti-tag antibody (specific to the KRAS protein tag)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (in DMSO) into the wells of a 384-well plate. Include DMSO-only wells as negative controls and a known KRAS G12C inhibitor as a positive control.
-
Protein-Biotin-GTP Mixture: Prepare a solution of KRAS G12C and biotinylated GTP analog in assay buffer.
-
Dispensing: Add 10 µL of the protein-biotin-GTP mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound binding and covalent modification.
-
Detection Reagent Addition: Prepare a detection mixture containing the Europium-labeled antibody and SA-APC in assay buffer. Add 10 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to the controls.
Protocol 2: Secondary Assay - Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This protocol confirms the covalent modification of KRAS G12C by the hit compounds.
Materials:
-
Recombinant Human KRAS G12C protein
-
Hit compounds
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix KRAS G12C protein (final concentration 5-10 µM) with the hit compound (at a 5-10 fold molar excess) in the reaction buffer. Include a DMSO control.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.
-
Sample Preparation: Desalt the protein sample using a suitable method (e.g., C4 ZipTip).
-
LC-MS Analysis: Inject the desalted sample into the LC-MS system.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the compound confirms covalent binding.
Protocol 3: Tertiary Assay - Cell-Based pERK AlphaLISA Assay
This protocol measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK (pERK) in a KRAS G12C mutant cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Serum-free medium
-
Hit compounds
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Kit
-
384-well white cell culture plates
-
AlphaLISA-compatible plate reader
Procedure:
-
Cell Seeding: Seed NCI-H358 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Add serial dilutions of the hit compounds to the wells and incubate for 2 hours.
-
Cell Lysis: Lyse the cells according to the AlphaLISA kit protocol.
-
Assay Execution: Perform the AlphaLISA assay by adding the acceptor beads, donor beads, and other reagents as described in the kit manual.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the IC50 value for pERK inhibition by fitting the data to a four-parameter logistic curve.
References
Application Notes and Protocols for Molecular Docking of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives against key protein targets implicated in cancer and infectious diseases. This document is intended to guide researchers in utilizing computational methods to explore the therapeutic potential of this heterocyclic scaffold.
Introduction
The this compound scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core have been investigated for their potential as anticancer and antimicrobial agents. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically in terms of binding energy. This in silico technique is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships (SAR).
This document outlines the molecular docking of the this compound scaffold with three validated therapeutic targets:
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS): A key signaling protein often mutated in various cancers. The development of covalent inhibitors targeting KRAS is an active area of research[1][2].
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. The kinase domain of EGFR is a well-established target for small molecule inhibitors[3][4].
-
Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents[5].
Target Proteins and Signaling Pathways
Understanding the biological context of the target proteins is crucial for interpreting docking results. Below are simplified diagrams of the signaling pathways and mechanisms of action for the selected targets.
Quantitative Data Summary
The following tables summarize molecular docking and in vitro activity data for this compound derivatives and related compounds from the literature. This data can serve as a benchmark for new docking studies.
Table 1: Molecular Docking and In Vitro Activity against Kinase Targets
| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Pyrido[2,3-d]azolopyrimidinones | EGFR Kinase Domain | -9.6 to -10.2 | 0.72 - 0.95 | [6][7][8] |
| Cyanopyridones | VEGFR-2 | Not Reported | 0.124 - 0.217 | [9] |
| Cyanopyridones | HER-2 (ErbB2) | Not Reported | 0.077 - 0.168 | [9] |
| Pyrido[2,3-d]pyrimidines | CDK6 | Not Reported | 0.115 - 0.726 | [10] |
Table 2: Antibacterial Activity and Molecular Docking against DNA Gyrase
| Compound Scaffold | Bacterial Strain | MIC (µg/mL) | Docking Affinity | Reference |
| 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives | E. coli, S. aureus, etc. | Not specified | Superior binding affinities | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Molecular Docking Workflow
Detailed Protocol using AutoDock Vina
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization of molecules and docking results.
-
Open Babel: For file format conversions.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., KRAS, EGFR, DNA gyrase) from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.
-
Prepare the Receptor in ADT:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands and ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT file format (.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a common format (e.g., MOL, SDF).
-
Convert to 3D and Optimize: Use a program like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
Prepare the Ligand in ADT:
-
Open the 3D ligand file in AutoDock Tools.
-
Detect the root of the ligand and choose the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (.pdbqt).
-
Step 3: Grid Box Generation
-
Define the Binding Site: In ADT, with the prepared protein loaded, define a grid box that encompasses the active site of the protein. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location.
-
Set Grid Dimensions: The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site.
-
Save Grid Parameters: Note the center coordinates and dimensions of the grid box. These will be used in the Vina configuration file.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Step 5: Analysis of Results
-
Binding Affinity: The predicted binding affinities (in kcal/mol) for the different binding poses of the ligand will be in the output PDBQT file (docking_results.pdbqt) and the log file (docking_log.txt). The more negative the value, the stronger the predicted binding.
-
Pose Visualization: Use a molecular visualization tool like PyMOL or Chimera to open the protein PDBQT file and the docking results PDBQT file. This will allow you to visualize the different binding poses of the ligand in the protein's active site and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion
The this compound scaffold represents a promising starting point for the design of novel inhibitors for various therapeutic targets. Molecular docking, as detailed in these application notes, provides a robust computational framework for rapidly assessing the potential of derivatives of this scaffold. The provided protocols and data serve as a foundation for researchers to initiate their own in silico investigations, guiding the synthesis and experimental validation of new and more potent therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Recent studies have indicated that these compounds may exhibit cytotoxic effects against various cancer cell lines, with some derivatives acting as covalent inhibitors of KRAS, a key proto-oncogene frequently mutated in human cancers.[1][2][3][4] Understanding the cytotoxic potential and the underlying mechanisms of action of these compounds is crucial for their development as novel anticancer drugs.
These application notes provide a comprehensive overview of standard cell culture methodologies to assess the cytotoxicity of this compound derivatives. Detailed protocols for key assays are provided to ensure reproducibility and accurate data interpretation. The assays described herein are designed to measure various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Key Cytotoxicity Assays
Several robust and well-established assays can be employed to evaluate the cytotoxic effects of this compound derivatives. The choice of assay depends on the specific research question and the expected mechanism of cell death. A multi-assay approach is often recommended to obtain a comprehensive understanding of the compound's cytotoxic profile.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
2. Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.
3. Apoptosis Assays: Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. Key events in apoptosis can be detected using specific assays:
- Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.
- Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are key executioner caspases.
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Lines: A panel of cancer cell lines with known KRAS mutation status (e.g., A549, HCT116, MIA PaCa-2) and a normal, non-cancerous cell line (e.g., BEAS-2B, NIH-3T3) should be used to assess both efficacy and selectivity.
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Prepare positive controls for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 1 hour before the end of the experiment.
-
At the end of the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation
All quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth or viability, should be calculated from the dose-response curves.
Table 1: Cytotoxicity of this compound Derivatives in Cancer and Normal Cell Lines (IC50 in µM)
| Compound | A549 (KRAS mutant) | HCT116 (KRAS mutant) | MIA PaCa-2 (KRAS mutant) | BEAS-2B (Normal) |
| Derivative 1 | IC50 value | IC50 value | IC50 value | IC50 value |
| Derivative 2 | IC50 value | IC50 value | IC50 value | IC50 value |
| Control Drug | IC50 value | IC50 value | IC50 value | IC50 value |
Table 2: Apoptosis Induction by this compound Derivatives in A549 Cells (% of Apoptotic Cells)
| Treatment | Concentration (µM) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | - | Value | Value | Value |
| Derivative 1 | Conc 1 | Value | Value | Value |
| Conc 2 | Value | Value | Value | |
| Positive Control | Conc | Value | Value | Value |
Signaling Pathways and Visualization
This compound derivatives have been suggested to act as covalent inhibitors of KRAS.[1][2][3][4] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[5][6][7][8] Mutations in KRAS can lead to its constitutive activation, promoting uncontrolled cell growth and inhibiting apoptosis.[5][7] By inhibiting KRAS, these compounds can potentially disrupt these oncogenic signals and induce apoptosis.
Furthermore, related pyridopyrimidine structures have been shown to inhibit PIM-1 kinase, a serine/threonine kinase that also plays a role in cell survival and apoptosis by regulating the function of pro-apoptotic proteins.
Below are diagrams illustrating the experimental workflow and the putative signaling pathways affected by these compounds.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Putative KRAS signaling pathway inhibition.
Caption: Potential PIM-1 kinase signaling inhibition.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic KRAS sensitizes premalignant, but not malignant cells, to Noxa-dependent apoptosis through the activation of the MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Topic: Animal models for testing the in vivo efficacy of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives, a class of compounds identified as potent covalent inhibitors of KRAS.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] The this compound scaffold has emerged as a promising starting point for the development of covalent inhibitors that target specific KRAS mutants, such as G12C, by locking the protein in an inactive state.[3] These application notes provide detailed protocols for evaluating the in vivo efficacy of such compounds using established and clinically relevant animal models.
Key Signaling Pathway: KRAS/MAPK
The K-Ras protein is a GTPase that functions as a molecular switch, relaying extracellular signals to the cell nucleus primarily through the RAS/MAPK pathway to regulate cell proliferation, differentiation, and survival.[4] Mutations in the KRAS gene can lead to the protein being perpetually active, resulting in uncontrolled cell growth.[2]
References
Application Note: Analytical HPLC Methods for Purity Analysis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, including as covalent inhibitors for treating cancer and other disorders.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is critical for safety, efficacy, and regulatory compliance. This application note provides a detailed protocol for the determination of purity of this compound using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the analysis of related pyrazine and pyridopyrimidine compounds.
Recommended HPLC Method
A gradient RP-HPLC method is proposed for the purity analysis of this compound and the separation of its potential process-related impurities and degradation products.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 stationary phase (e.g., Inertsil ODS, 50mm x 4.6mm, 3µm)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified above.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area of the main peak should be less than 2.0%.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic mobile phase (e.g., 95% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., Acetonitrile/Water, 80:20 v/v).
3. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than the limit of quantitation (LOQ).
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose. The validation should include the following parameters as per ICH guidelines:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A typical range would be from the LOQ to 150% of the nominal concentration.
-
Precision (Repeatability and Intermediate Precision): The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value. This can be assessed by recovery studies using spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Example Method Validation Data (Template)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995 |
| Precision (RSD of 6 replicates) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Key parameters influencing HPLC separation.
References
Application Notes and Protocols: Formulation of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that forms the core structure of a novel class of potential therapeutic agents. Recent studies have highlighted the potential of its derivatives as covalent inhibitors of KRAS, a key oncogene implicated in numerous cancers.[1] The pyrido[2,3-b]pyrazine scaffold has also been explored for other biological activities, including antibacterial and TRPV1 antagonism. Given its aromatic and planar structure, this compound is anticipated to have low aqueous solubility, a common challenge in the development of small molecule drugs.
This document provides detailed application notes and protocols for the formulation and biological evaluation of this compound, with a focus on its potential application as a KRAS inhibitor. The provided methodologies aim to serve as a comprehensive guide for researchers initiating studies with this compound.
Data Presentation
Due to the limited availability of public data on the parent compound this compound, the following table provides a template for data organization and includes illustrative data for related pyridopyrazine derivatives or general considerations for this class of compounds. Researchers should determine these values experimentally for the specific batch of the compound being used.
| Parameter | Value | Method | Notes |
| Physicochemical Properties | |||
| Molecular Weight | 163.13 g/mol | Calculated | |
| Appearance | Off-white to yellow solid | Visual Inspection | |
| Solubility | |||
| DMSO | >10 mg/mL | Shake-flask method | A common solvent for creating stock solutions. |
| Ethanol | <1 mg/mL | Shake-flask method | May be used as a co-solvent in formulations. |
| Water | <0.1 mg/mL | Shake-flask method | Illustrates the poor aqueous solubility. |
| Biological Activity | |||
| IC50 (NCI-H358; KRAS G12C) | Not Available | Cell Viability Assay (MTT) | Data for the parent compound is not publicly available. Related complex derivatives have shown activity. |
| IC50 (MIA PaCa-2; KRAS G12C) | Not Available | Cell Viability Assay (MTT) | Data for the parent compound is not publicly available. Related complex derivatives have shown activity. |
| Target Engagement | Not Available | Western Blot or Mass Spectrometry | Confirmation of covalent binding to KRAS G12C would be a key experiment. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Given the predicted poor aqueous solubility, a standard protocol for preparing solutions for in vitro assays is as follows:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh 1.63 mg of this compound.
-
Dissolve the compound in 1 mL of anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
For cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Perform serial dilutions to create a range of concentrations for dose-response studies.
-
Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider using a co-solvent system or a different formulation strategy.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines, particularly those with KRAS mutations (e.g., NCI-H358, MIA PaCa-2).
-
Cell Seeding:
-
Culture KRAS G12C mutant and wild-type cell lines in their recommended growth media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in cell culture medium from the DMSO stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
-
Formazan Solubilization and Measurement:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: KRAS G12C Target Engagement Assay (Western Blot)
This protocol aims to confirm the covalent binding of the compound to its intended target, KRAS G12C, by assessing the phosphorylation status of downstream effectors like ERK.
-
Cell Lysis:
-
Seed KRAS G12C mutant cells in a 6-well plate and treat with the compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition.
-
Visualizations
KRAS Signaling Pathway
Caption: A simplified diagram of the KRAS signaling pathway and the inhibitory action of the compound.
Experimental Workflow for In Vitro Evaluation
Caption: A flowchart outlining the key steps for the in vitro evaluation of the compound.
Logical Relationship for Formulation Strategy
Caption: A decision-making workflow for the formulation of poorly soluble compounds for biological studies.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to facilitate a successful synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classical method for synthesizing this compound is the condensation reaction between a 1,2-diamine, such as 2,3-diaminopyridine, and a 1,2-dicarbonyl compound like diethyl oxalate.[1] This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then cyclizes to form the desired dione.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in 2,3-diaminopyridine or diethyl oxalate can lead to unwanted side reactions and byproducts. Ensure the purity of your reagents before commencing the synthesis.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. A systematic optimization of these conditions is often necessary to improve yield.[1]
-
Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature.[1]
-
Product Degradation: The product may be sensitive to harsh reaction or workup conditions. Employing milder reagents and purification techniques can mitigate degradation.[1]
Q3: I am observing the formation of unexpected byproducts. How can I identify and minimize them?
A3: Unexpected byproducts are a common issue. To address this:
-
Identify Potential Side Reactions: In condensation reactions, side products can arise from incomplete cyclization or alternative reaction pathways of the starting materials.
-
Adjust Reaction Conditions: Altering the temperature, solvent, or catalyst can help improve the selectivity towards the desired product.[1]
-
Purification: Effective purification methods like column chromatography or recrystallization are crucial for separating the desired product from byproducts.
Q4: What are the best practices for purifying the final product?
A4: For solid products like this compound, recrystallization from a suitable solvent is often effective. If recrystallization does not yield a pure product, column chromatography using silica gel is a reliable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or incorrect stoichiometry. | Verify the purity and integrity of starting materials. Ensure accurate measurement of all reagents. |
| Reaction conditions are not optimal (e.g., temperature too low). | Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Multiple Spots on TLC (Impure Product) | Formation of side products due to unoptimized conditions. | Screen different solvents and catalysts to enhance selectivity. Consider a lower reaction temperature to minimize side reactions. |
| Incomplete reaction, leaving starting materials. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. | |
| Product is Difficult to Purify | Product is an amorphous solid or oil instead of crystalline. | For recrystallization, ensure slow cooling to promote crystal formation. Test a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of pyridopyrazine derivatives, illustrating the impact of various reaction parameters on product yield. While not specific to the title compound, they provide valuable insights for optimization.
Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative [2]
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | H₂O | - | 12 | No Reaction |
| 2 | Ethanol | - | 12 | 40 |
| 3 | DCM | - | 12 | 35 |
| 4 | THF | - | 12 | 45 |
| 5 | CH₃CN | - | 12 | 50 |
| 6 | DMF | - | 12 | 60 |
| 7 | Ethanol | p-TSA (10) | 10 | 75 |
| 8 | Ethanol | p-TSA (20) | 9 | 89 |
| 9 | Ethanol | p-TSA (30) | 9 | 89 |
Reaction conditions: 4-methoxybenzaldehyde (0.684 mmol), 2-aminopyrazine (0.684 mmol), and indane-1,3-dione (0.684 mmol) in the specified solvent at reflux.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common condensation reactions for similar heterocyclic compounds. Optimization may be required for specific experimental setups.
Materials:
-
2,3-Diaminopyridine
-
Diethyl oxalate
-
Ethanol (or another suitable high-boiling point solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1 equivalent) in ethanol.
-
Add diethyl oxalate (1 to 1.2 equivalents) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.
References
Common side products in the synthesis of pyridopyrazines and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyridopyrazines.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyridopyrazine Product
Low yields are a common challenge in organic synthesis. Several factors can contribute to a reduced output of your target pyridopyrazine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction temperature in increments of 5-10°C, while monitoring for potential degradation of starting materials or product.- Ensure efficient mixing, especially for heterogeneous reaction mixtures. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent can significantly impact reaction rates and equilibria. Screen a variety of solvents with different polarities and boiling points.- Catalyst: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts (e.g., acid or base catalysts) to find the most effective one for your specific transformation.- Base/Acid: The choice and stoichiometry of the base or acid can be critical. Titrate the optimal amount or screen a panel of bases/acids of varying strengths. |
| Side Reactions | - The formation of side products, such as regioisomers or dimers, can consume starting materials and reduce the yield of the desired product. See the "Common Side Products and Their Removal" section for more details.- Adjusting the order of addition of reagents can sometimes minimize side reactions, particularly in multicomponent reactions. |
| Degradation of Starting Materials or Product | - Some starting materials or pyridopyrazine products can be sensitive to heat, light, or acidic/basic conditions. Consider running the reaction at a lower temperature or under an inert atmosphere (e.g., Nitrogen or Argon).- Use milder reagents for workup and purification to prevent product degradation. |
Problem 2: Presence of Impurities in the Final Product
The presence of impurities is a frequent issue that can complicate characterization and downstream applications. Identifying the nature of the impurity is the first step toward its effective removal.
Common Impurities and Removal Strategies:
| Impurity Type | Identification | Recommended Removal Protocol |
| Unreacted Starting Materials | Compare the 1H NMR or LC-MS of your product with those of the starting materials. | - Column Chromatography: Use a solvent system that provides good separation between your product and the starting materials.- Recrystallization: If the solubility profiles are sufficiently different, recrystallization can be an effective method.- Acid-Base Extraction: If the starting material has a different acid/base character than the product, a liquid-liquid extraction can be used. |
| Regioisomers | Careful analysis of 1H and 13C NMR spectra is often required. 2D NMR techniques like NOESY or HMBC can help in assigning the correct structure. HPLC can also be used to separate and identify isomers.[1][2] | - Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of different solvent systems and stationary phases (e.g., silica gel, alumina) may be necessary to achieve baseline separation.- Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity isomers.[3][4][5] |
| Dimeric or Polymeric Byproducts | These are often less soluble and may precipitate out of the reaction mixture. They can be characterized by mass spectrometry. | - Filtration: If the byproducts are insoluble, they can be removed by simple filtration.- Column Chromatography: These larger molecules will likely have different retention times compared to the desired product. |
| Solvent Residues | Can be identified by a characteristic signal in the 1H NMR spectrum. | - Drying under high vacuum: This is often sufficient to remove residual solvents.- Trituration: Suspending the solid product in a solvent in which it is insoluble, but the residual solvent is soluble, can help remove trapped solvent molecules. |
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a pyrido[2,3-b]pyrazine from 2,3-diaminopyridine and an unsymmetrical 1,2-dicarbonyl compound and I'm seeing two products with the same mass in my LC-MS. What are they and how can I separate them?
A: When using an unsymmetrical 1,2-dicarbonyl compound with 2,3-diaminopyridine, the condensation can occur in two different orientations, leading to the formation of two regioisomers . These are structural isomers that have the same molecular formula and mass but differ in the arrangement of the substituents on the pyridopyrazine core.
Removal Strategy: The most effective way to separate regioisomers is typically through column chromatography . You will likely need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find conditions that provide adequate separation on a silica gel column. In some cases, preparative HPLC may be necessary for complete separation.[3][4][5]
Q2: My aza-Diels-Alder reaction to form a pyridopyrazine is giving a significant amount of a higher molecular weight side product. What could this be?
A: In some aza-Diels-Alder reactions, a common side product is a dimer formed from the [4+2] cycloaddition of two molecules of the azadiene intermediate. This is more likely to occur if the concentration of the azadiene is high and the dienophile is not sufficiently reactive or is present in a substoichiometric amount.
Troubleshooting: To minimize the formation of this dimer, you can try the following:
-
Slow addition of the dienophile: This keeps the concentration of the reactive intermediate low.
-
Use a slight excess of the dienophile: This will favor the desired intermolecular reaction over the self-dimerization.
Q3: After purification by column chromatography, my pyridopyrazine product still shows broad peaks in the 1H NMR. What could be the cause?
A: Broad NMR peaks can be due to several factors:
-
Residual paramagnetic impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. You can try washing your product with a chelating agent like EDTA to remove these.
-
Conformational exchange: Some pyridopyrazine derivatives may exist as a mixture of slowly interconverting conformers at room temperature, which can lead to broad peaks.[6] Running the NMR at a higher temperature might cause these conformers to interconvert more rapidly, resulting in sharper peaks.
-
Aggregation: The product may be aggregating in the NMR solvent. Trying a different solvent or a lower concentration might resolve this issue.
Q4: What are the best general techniques for purifying solid pyridopyrazine products?
A: For solid pyridopyrazines, recrystallization is often a highly effective purification method.[7][8] The key is to find a suitable solvent or solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain in solution.
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following table summarizes potential side products and their expected analytical signatures. Note: Quantitative data on the percentage of side product formation is highly dependent on the specific reaction conditions and substrates used. The values presented here are illustrative examples based on common synthetic challenges.
| Synthesis Route | Common Side Products | Typical Analytical Signature (vs. Desired Product) | Illustrative % of Side Product (Variable) |
| Condensation of Diaminopyridine with Unsymmetrical Dicarbonyl | Regioisomers | Same mass, different NMR chemical shifts and HPLC retention times. | 5-30% |
| Aza-Diels-Alder Reaction | Dimeric byproducts | Higher molecular weight in mass spectrometry. | 10-25% |
| General Synthesis | Unreacted Starting Materials | Lower molecular weight and distinct NMR/HPLC profiles. | 0-15% |
| General Synthesis | Over-oxidized products | Higher molecular weight (e.g., +16 amu for an N-oxide). | <5% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography to Separate Regioisomers
-
Slurry Preparation: Dissolve the crude product mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of your products and should be determined by TLC analysis.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify which fractions contain the pure desired product and which contain the regioisomeric impurity.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified pyridopyrazine.
Protocol 2: Representative HPLC Method for Isomer Separation
This is a general method that would need to be optimized for specific pyridopyrazine isomers.[3][9]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another modifier to improve peak shape.
-
Gradient Example: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compounds absorb strongly (e.g., 254 nm or a wavelength determined from a UV scan).
-
Injection Volume: 10 µL.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in pyridopyrazine synthesis.
Experimental Workflow: Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of pyridopyrazines.
Signaling Pathway: TRPV1 Antagonism by Pyridopyrazines
Caption: Simplified signaling pathway showing the antagonistic action of pyridopyrazines on the TRPV1 ion channel.[10][11][12][13][14][15][16][17][18]
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 15. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
Technical Support Center: Purification of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.
-
Solution 1: Increase Polarity. Try a more polar solvent. For heterocyclic compounds like this compound, solvents like ethanol, methanol, or dimethylformamide (DMF) might be effective.
-
Solution 2: Use a Solvent Mixture. A combination of solvents can fine-tune the dissolving power. For instance, you could try a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble). Common mixtures for similar compounds include ethanol/water or ethyl acetate/hexane.[1]
-
Solution 3: Ensure Sufficient Solvent. While using the minimum amount of solvent is crucial for good yield, ensure you have added enough to dissolve the compound at the solvent's boiling point.[2]
Q2: The compound has dissolved, but no crystals form upon cooling.
A2: This is a common issue that can arise from several factors, including using too much solvent or the solution being supersaturated.
-
Solution 1: Reduce Solvent Volume. If an excess of solvent was used, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
-
Solution 2: Induce Crystallization. Supersaturated solutions may require a nucleation site to initiate crystal growth.[2][3]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to form.[2][4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.[2][4]
-
-
Solution 3: Cool to a Lower Temperature. If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q3: My compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is impure.
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Solution 2: Add More Solvent. The boiling point of the solvent might be higher than the melting point of your compound. Adding a bit more solvent can lower the saturation temperature.
-
Solution 3: Change Solvents. If the problem persists, the chosen solvent is likely unsuitable. Experiment with different solvents or solvent mixtures.
Q4: The recrystallized product is still impure.
A4: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice, or if the initial material is heavily contaminated.
-
Solution 1: Slow Down Crystallization. Rapid crystal growth can trap impurities.[4] Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
-
Solution 2: Second Recrystallization. A second recrystallization step will often significantly improve purity.
-
Solution 3: Wash Crystals Properly. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the surface.[2] Using solvent that is not cold can dissolve some of your product.[2]
Q5: The yield of my recrystallized product is very low.
A5: A low yield can result from several factors during the process.
-
Possible Cause 1: Using too much solvent. This is a frequent cause of poor yield, as a significant amount of the compound may remain dissolved in the mother liquor.[2][4] To check this, you can try to evaporate some of the filtrate to see if a large amount of solid remains.[4]
-
Possible Cause 2: Premature crystallization. If the solution cools too quickly during filtration, the product can crystallize in the filter funnel.
-
Possible Cause 3: Incomplete crystallization. Ensure the solution has been allowed to cool for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
-
Possible Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of the product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific solvent for this exact compound is not widely published, related pyrido[2,3-b]pyrazine derivatives have been successfully recrystallized from ethyl acetate.[5] Other common solvents for nitrogen-containing heterocyclic compounds include ethanol, acetone, and DMF.[1][6] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your crude compound (a few milligrams) into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube and observe if the compound dissolves. If it dissolves upon heating and then precipitates upon cooling, the solvent is a good candidate for recrystallization.
Q3: What is the expected melting point of pure this compound?
A3: The melting point for the parent compound, pyrido[2,3-b]pyrazine, is reported to be around 139-143 °C.[7] Derivatives will have different melting points. For instance, 1,4-dihydro-1,4-dimethyl-pyrido[2,3-b]pyrazine-2,3-dione has a reported melting point. It is important to consult literature for the specific derivative you are working with. A sharp melting point close to the literature value is a good indicator of purity.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: A rotary evaporator is used to remove solvent under reduced pressure, not for cooling. Using it to rapidly remove solvent will cause the compound to crash out of solution, trapping impurities. Slow cooling is essential for forming pure crystals. A rotary evaporator can, however, be used to carefully remove excess solvent if too much was added initially.[3]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
- Based on literature for similar compounds, potential solvents include ethyl acetate, ethanol, or acetone.[1][5][6]
- Perform small-scale solubility tests to confirm the best solvent.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
- Continue adding small portions of the hot solvent until the compound just dissolves completely.
3. Hot Filtration (Optional):
- If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
4. Cooling and Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature, undisturbed.
- Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
6. Drying:
- Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Quantitative Data Summary
| Parameter | Solvent System | Reported Yield | Reference |
| Pyrido[2,3-b]pyrazine Derivatives | Ethyl Acetate | 82-89% | [5] |
| General Heterocyclic Compounds | Ethanol | - | [6] |
| General Heterocyclic Compounds | Acetone | - | [6] |
Note: Yields are highly dependent on the specific derivative, scale, and purity of the starting material.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Overcoming Poor Solubility of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives. These compounds, often investigated as potent kinase inhibitors, including covalent inhibitors of KRAS[1][2], frequently exhibit limited aqueous solubility, which can hinder their preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low aqueous solubility?
Q2: What are the most common strategies to improve the solubility of these compounds?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like the this compound derivatives. The most common and effective methods include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization.
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.
-
Co-solvents: Using a mixture of solvents to increase solubility.
Q3: How do I choose the best solubility enhancement technique for my specific derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of your specific derivative (e.g., pKa, logP, melting point), the desired dosage form, and the intended route of administration. A systematic approach, as outlined in the experimental workflow below, is recommended. Preliminary screening with small amounts of the compound using techniques like solid dispersions and cyclodextrin complexation can provide valuable insights into the most effective strategy.
Q4: Can you provide a general overview of the expected solubility improvement with these techniques?
A4: While specific data for this compound derivatives is limited, studies on other poorly soluble drugs have shown significant improvements. The table below summarizes the potential fold-increase in solubility that can be achieved with different techniques for various poorly soluble compounds.
| Solubility Enhancement Technique | Example Drug(s) | Fold Increase in Aqueous Solubility | Reference(s) |
| Solid Dispersion | Telmisartan | Up to 13-fold | [4] |
| Griseofulvin with PVP | 11-fold | [5] | |
| Cyclodextrin Complexation | Docetaxel with modified β-cyclodextrins | 216 to 253-fold | [6] |
| pH Modification | Telmisartan with pH modifiers | Up to 5-fold (dissolution rate) | [4] |
| Indomethacin-saccharin cocrystal | 13 to 65-fold (pH 1-3) | [7] |
Note: The effectiveness of each technique is highly dependent on the specific drug and formulation.
Troubleshooting Guides
Issue 1: My compound precipitates out of solution during in vitro assays.
Possible Cause: The concentration of the compound in the assay medium exceeds its thermodynamic solubility, leading to precipitation over time. This is a common issue when using DMSO stock solutions for dilution into aqueous buffers.
Troubleshooting Steps:
-
Determine the Kinetic and Thermodynamic Solubility: Perform a solubility assessment in the specific assay buffer to understand the solubility limits.
-
Use a Formulation Strategy:
-
Cyclodextrin Complexation: Prepare a stock solution of the compound complexed with a suitable cyclodextrin (e.g., HP-β-CD). This can significantly increase the aqueous solubility.
-
Solid Dispersion: If applicable for your experimental setup, using a solid dispersion of your compound can enhance its dissolution rate and apparent solubility.
-
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay medium as low as possible (ideally <0.5%) to minimize its co-solvent effect and the risk of precipitation upon dilution.
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) to the assay buffer can help maintain the compound in solution.
Issue 2: I am not observing the expected biological activity in my cell-based assays.
Possible Cause: The poor solubility of the compound is limiting its effective concentration in the cell culture medium, leading to an underestimation of its potency.
Troubleshooting Steps:
-
Verify Compound Concentration: After adding the compound to the cell culture medium, centrifuge a sample and measure the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the actual dissolved concentration.
-
Enhance Solubility in Media:
-
Formulate the compound with a biocompatible cyclodextrin before adding it to the cell culture medium.
-
Prepare a solid dispersion with a pharmaceutically acceptable polymer and dissolve it in the medium.
-
-
Increase Incubation Time: A longer incubation time may allow for a greater amount of the compound to dissolve and interact with the cells. However, monitor for any potential cytotoxicity of the compound or formulation excipients over time.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a hydrophobic compound.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the drug and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of a common volatile organic solvent in a round-bottom flask.[5][8]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a thin film or solid mass is formed.[8]
-
Drying: Transfer the solid mass to a vacuum oven and dry at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried solid dispersion from the flask. Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure uniformity.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution rate, and solid-state properties (e.g., using DSC and PXRD to confirm the amorphous nature of the drug).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines a simple and efficient method for preparing an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
Sieves
Procedure:
-
Mixing: Accurately weigh the drug and cyclodextrin in a 1:1 or 1:2 molar ratio and place them in a clean mortar.
-
Kneading: Add a small amount of the water-ethanol solution to the mixture to form a thick paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Transfer the kneaded mass to a vacuum oven and dry at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its properties, such as solubility and dissolution, compared to the pure drug.
Visualizations
Caption: KRAS Signaling Pathway and Covalent Inhibition.
Caption: Experimental Workflow for Solubility Enhancement.
References
- 1. Pyrido[2,3-b]pyrazine-2,3-dione | C7H3N3O2 | CID 66916676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AIEE active dual-state emissive tripodal pyridopyrazine derivatives as multi-stimuli responsive smart organic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]
- 7. physchemres.org [physchemres.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridopyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the complex NMR spectra of substituted pyridopyrazines. The following guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted pyridopyrazine spectrum so complex and often overlapping?
A1: The complexity and overlap of aromatic signals in substituted pyridopyrazines arise from a combination of factors:
-
Reduced Symmetry: Substitution on the pyridopyrazine ring system reduces its symmetry, leading to more distinct signals for each proton.
-
Spin-Spin Coupling: Protons on the pyridine and pyrazine rings exhibit complex spin-spin coupling (J-coupling) with each other. The coupling constants are influenced by the number of bonds separating the protons and their spatial relationship.
-
Narrow Chemical Shift Range: The aromatic protons of the pyridopyrazine core typically resonate in a relatively narrow region of the ¹H NMR spectrum, often leading to signal crowding and overlap.
-
Substituent Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) significantly influences the chemical shifts of the ring protons, further complicating the spectrum.
Q2: I am observing unexpected broadening of some proton signals in my spectrum. What could be the cause?
A2: Signal broadening in the NMR spectrum of a substituted pyridopyrazine can be attributed to several factors:
-
Quadrupole Broadening: The nitrogen atoms in the pyridopyrazine ring have a nuclear quadrupole moment. Protons attached to or near these nitrogen atoms can experience line broadening due to quadrupolar relaxation.
-
Chemical Exchange: If your molecule contains protons that are undergoing chemical exchange on the NMR timescale (e.g., protons on amine or hydroxyl substituents, or in cases of tautomerism), their signals can appear broad. To confirm this, you can try acquiring the spectrum at a different temperature.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant line broadening. Ensure your sample and NMR tube are clean.
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and signal broadening.
Q3: How can I differentiate between isomers of a substituted pyridopyrazine using NMR?
A3: Differentiating between isomers is a common challenge that can be addressed using a combination of 1D and 2D NMR techniques:
-
¹H NMR: The substitution pattern will lead to distinct splitting patterns and chemical shifts for the aromatic protons. Careful analysis of the coupling constants can help determine the relative positions of the substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms are also highly sensitive to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity within the molecule.
-
COSY will reveal which protons are coupled to each other, helping to trace out the spin systems on each ring.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule and confirming the positions of substituents.[1]
-
-
NOESY/ROESY: These experiments show through-space correlations between protons that are close to each other, which can be used to confirm the regiochemistry and stereochemistry of the molecule.
Q4: My synthesized pyridopyrazine derivative is poorly soluble in common NMR solvents. What are my options?
A4: Poor solubility is a frequent issue. Here are some strategies to overcome it:
-
Solvent Screening: Test the solubility in a range of deuterated solvents, such as DMSO-d₆, Methanol-d₄, or a mixture of solvents (e.g., CDCl₃ with a few drops of Methanol-d₄).
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature can increase the solubility of your compound.
-
Salt Formation: If your compound has a basic nitrogen, you can try forming a salt (e.g., hydrochloride or trifluoroacetate) which may have better solubility in polar solvents like D₂O or Methanol-d₄.
-
Solid-State NMR: If all else fails, solid-state NMR can be used to analyze insoluble compounds.
Troubleshooting Guides
Problem 1: Overlapping Aromatic Signals
Symptoms:
-
Multiple proton signals in the aromatic region are clustered together, making it difficult to determine multiplicities and coupling constants.
Troubleshooting Steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts compared to chlorinated solvents like CDCl₃.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): By spreading the proton signals out over the carbon chemical shift range, HSQC can resolve overlapping proton signals that are attached to different carbon atoms.
-
TOCSY (Total Correlation Spectroscopy): This can be useful to identify all protons within a spin system.
-
Problem 2: Ambiguous Assignment of Substituent Position
Symptoms:
-
It is unclear at which position on the pyridopyrazine ring a substituent is located based on 1D NMR data alone.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique for this problem. Look for long-range correlations (2-3 bonds) between the protons of the substituent and the carbons of the pyridopyrazine ring. For example, if you have a methyl substituent, you should see a correlation from the methyl protons to the carbon atom on the ring to which it is attached, and potentially to the adjacent carbons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity between the protons of the substituent and the protons on the pyridopyrazine ring, helping to confirm the substitution site.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrido[2,3-b]pyrazines
The following tables summarize typical chemical shift ranges for protons and carbons in substituted pyrido[2,3-b]pyrazines. Note that these values can be significantly influenced by the nature and position of substituents and the solvent used.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrido[2,3-b]pyrazines in CDCl₃
| Position | Unsubstituted | 2,3-Diphenyl | 8-Iodo-2,3-diphenyl |
| H-2 | 8.95 (s) | - | - |
| H-3 | 8.95 (s) | - | - |
| H-6 | 9.12 (dd) | 9.27 (s) | - |
| H-7 | 7.85 (dd) | 8.28 (d) | - |
| H-8 | 8.35 (dd) | 8.70 (d) | - |
Data extracted from literature sources.[2]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrido[2,3-b]pyrazines in CDCl₃
| Position | Unsubstituted | 2,3-Diphenyl | 8-Iodo-2,3-diphenyl |
| C-2 | 144.5 | 152.5 | 155.0 |
| C-3 | 144.5 | 156.2 | 157.1 |
| C-4a | 130.5 | 137.7 | 137.6 |
| C-6 | 153.0 | 152.5 | 153.6 |
| C-7 | 126.0 | 121.7 | 116.1 |
| C-8 | 135.0 | 136.0 | 95.0 |
| C-9a | 149.0 | 142.3 | 149.1 |
Data extracted from literature sources.[2]
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted pyridopyrazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, or more for dilute samples.
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals.
-
General 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Sample Preparation: Prepare a more concentrated sample (10-20 mg in 0.6-0.7 mL of solvent) than for a standard ¹H NMR.
-
¹H Spectrum: Acquire a standard high-resolution 1D ¹H spectrum to determine the spectral width (sweep width) for the proton dimension.
-
¹³C Spectrum (for HSQC/HMBC): Acquire a standard 1D ¹³C spectrum to determine the spectral width for the carbon dimension.
-
2D Experiment Setup:
-
Select the desired 2D experiment (e.g., COSY, HSQC, HMBC).
-
Use the spectral widths determined from the 1D spectra.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment. These parameters will determine the resolution and the total experiment time. A typical starting point would be 256 increments and 4-8 scans.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Reference the axes using the 1D spectra.
-
Mandatory Visualizations
Caption: Workflow for NMR-based structure elucidation of substituted pyridopyrazines.
References
Troubleshooting low yields in 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a key heterocyclic scaffold in medicinal chemistry.
Troubleshooting Guide
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yields in the synthesis of this compound can arise from several factors, ranging from reactant quality to reaction conditions and product isolation. Below are common issues and their solutions:
-
Incomplete Reaction: The condensation reaction between 2,3-diaminopyridine and diethyl oxalate (or a similar dicarbonyl compound) may not have gone to completion.
-
Solution: Consider extending the reaction time or increasing the temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Ensure efficient stirring to promote contact between reactants.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for this condensation reaction.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: A primary side reaction is the formation of a mono-acylated intermediate that fails to cyclize. Ensuring a 1:1 stoichiometry of the reactants is critical. The reaction temperature should be carefully controlled, as excessively high temperatures can lead to decomposition or polymerization.
-
-
Product Precipitation and Isolation Issues: The product is often a solid that precipitates from the reaction mixture. Inefficient recovery of this solid will lead to lower yields.
-
Solution: After the reaction is complete, cooling the mixture on an ice bath can enhance precipitation. Ensure the precipitate is thoroughly washed to remove impurities but with a solvent in which the product has low solubility to avoid loss of product.
-
-
Purity of Starting Materials: Impurities in the 2,3-diaminopyridine or diethyl oxalate can interfere with the reaction.
-
Solution: Use high-purity starting materials. 2,3-diaminopyridine can be purified by recrystallization if necessary. Diethyl oxalate should be checked for hydrolysis to oxalic acid and ethanol.
-
Question: My TLC analysis shows multiple spots. What are the likely identities of these spots?
Answer: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The typical identities of these spots are:
-
Starting Materials: Unreacted 2,3-diaminopyridine and diethyl oxalate.
-
Mono-Amide Intermediate: A common byproduct where the diaminopyridine has reacted with only one of the ester groups of diethyl oxalate.
-
Desired Product: The this compound.
-
Degradation Products: If the reaction was run at too high a temperature or for too long, decomposition products may be present.
By running co-spots with your starting materials, you can identify which spots correspond to unreacted reagents.
Question: I am struggling to purify the final product. What methods are most effective?
Answer: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure solid product. Suitable solvents for recrystallization include ethanol, or a mixture of dimethylformamide (DMF) and water.
-
Washing: The crude solid product should be washed with appropriate solvents to remove unreacted starting materials and soluble impurities. Washing with water can help remove any remaining oxalic acid, and a wash with a non-polar solvent like diethyl ether can remove organic impurities.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1]
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves the cyclocondensation reaction of 2,3-diaminopyridine with a 1,2-dicarbonyl compound, most commonly diethyl oxalate or oxalic acid.[2]
What are the critical reaction parameters to monitor for achieving a high yield?
The key parameters to control are:
-
Temperature: To ensure the reaction proceeds to completion without degradation.
-
Reaction Time: To allow for complete cyclization.
-
pH/Catalyst: The presence of an acid catalyst can be crucial.
-
Purity of Reactants: To avoid side reactions and inhibition of the desired reaction.
How can I confirm the structure of my synthesized this compound?
The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and number of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the dione and N-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
What safety precautions should be taken during this synthesis?
As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents, particularly for 2,3-diaminopyridine and any solvents or acids used.
Data Presentation
Table 1: Illustrative Yields of Pyridopyrazine Derivatives Under Various Reaction Conditions
| Starting Material 1 | Starting Material 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-aminopyrazine | 1,3-indanedione | p-TSA (20%) | Ethanol | Reflux | 9 | 89 | [1] |
| 2-aminopyrazine | 1,3-indanedione | None | Ethanol | Reflux | 12 | 45 | [1] |
| 2-aminopyrazine | 1,3-indanedione | p-TSA (20%) | Dichloromethane | Reflux | 12 | 62 | [1] |
| 2-aminopyrazine | 1,3-indanedione | p-TSA (20%) | Acetonitrile | Reflux | 10 | 75 | [1] |
Note: This table presents data for a related pyridopyrazine synthesis to illustrate the impact of reaction conditions on yield. Optimal conditions for this compound may vary.
Experimental Protocols
Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (A representative protocol)
This protocol for a closely related analog can be adapted for the synthesis of the target compound by using 2,3-diaminopyridine as the starting material.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Oxalic acid dihydrate
-
4 M Hydrochloric Acid (HCl) in dioxane
-
Dioxane
-
Methanol
Procedure:
-
A suspension of 5-bromo-2,3-diaminopyridine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents) in a mixture of dioxane and 4 M HCl in dioxane is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred for the desired time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The collected solid is washed sequentially with water and then with a small amount of cold methanol to remove unreacted starting materials and impurities.
-
The product is dried under vacuum to yield 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a solid.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reaction pathway for the synthesis.
References
Improving the stability of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione in solution.
Troubleshooting Guides
This section provides solutions to common problems observed during the handling and experimentation of this compound solutions.
Issue 1: Rapid Discoloration or Precipitation of the Solution
-
Question: My solution of this compound changes color (e.g., turns yellow or brown) and/or forms a precipitate shortly after preparation. What is happening and how can I prevent it?
-
Answer: Rapid discoloration and precipitation are often indicative of chemical degradation. The dihydropyridine and pyrazine rings in the molecule are susceptible to oxidation and hydrolysis, especially under certain conditions.
-
Potential Cause 1: Oxidation. The dihydropyridine ring can be easily oxidized to the more stable aromatic pyridinopyrazine structure. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Troubleshooting:
-
Deoxygenate Solvents: Before dissolving the compound, purge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare and handle the solutions in a glove box or under a continuous stream of an inert gas.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.[1] However, be aware that some antioxidants like ascorbate can paradoxically accelerate degradation in the presence of metal ions.[2]
-
Use Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[1]
-
-
Potential Cause 2: pH-Mediated Degradation. The stability of the compound can be highly dependent on the pH of the solution.[3][4] Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the dione functional groups or other susceptible bonds.[4]
-
Troubleshooting:
-
Control pH with Buffers: Prepare your solutions using a buffer system to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 4-7), where many similar compounds exhibit maximum stability.[4][5] Common buffer systems include phosphate, acetate, or citrate buffers.[1]
-
Determine the pH of Optimal Stability: Conduct a pH-stability profile study to identify the pH at which the compound is most stable. (See Experimental Protocols section).
-
-
Potential Cause 3: Photodegradation. Compounds containing a 1,4-dihydropyridine ring are known to be light-sensitive.[6] Exposure to UV or even ambient light can trigger degradation, often leading to aromatization of the dihydropyridine ring.[6]
-
Troubleshooting:
-
Protect from Light: Work in a dimly lit area and use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light.[7]
-
Minimize Exposure Time: Prepare solutions fresh and use them immediately. Avoid long-term storage of solutions, even when protected from light.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing poor reproducibility and a gradual loss of activity in my biological assays using this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent assay results are a classic sign of compound instability in the assay medium. The degradation of your compound over the course of the experiment will lead to a decrease in its effective concentration, resulting in variable and lower-than-expected activity.
-
Troubleshooting:
-
Assess Stability in Assay Medium: Perform a stability study of the compound directly in your cell culture medium or assay buffer under the exact conditions of your experiment (e.g., temperature, CO₂ concentration).
-
Reduce Incubation Time: If the compound is degrading during the assay, try to reduce the incubation time if the assay protocol allows.
-
Dose Freshly: Add the compound to your assay at the last possible moment. For long-term experiments, consider replenishing the compound at regular intervals.
-
Use Stabilizing Excipients: Consider formulating the compound with excipients that can enhance its stability in aqueous media, such as cyclodextrins, which can form protective inclusion complexes.[8][9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely primary degradation pathway for this compound?
-
A1: Based on structurally related compounds, the most probable degradation pathway is the oxidation of the 1,4-dihydropyridine ring to form the corresponding aromatic pyrido[2,3-b]pyrazine derivative.[6] Hydrolysis of the amide bonds in the dione ring, particularly under strong acidic or basic conditions, is another potential degradation route.[4]
-
-
Q2: How does temperature affect the stability of this compound in solution?
-
A2: As with most chemical reactions, the rate of degradation will increase with temperature.[10] Therefore, it is recommended to store solutions at low temperatures (e.g., 2-8 °C) for short-term storage and frozen (e.g., -20 °C or -80 °C) for longer-term storage, provided the compound is stable to freeze-thaw cycles. Always bring solutions to room temperature before use to ensure complete dissolution.
-
-
Q3: What solvents should I use to prepare a stock solution?
-
A3: For stock solutions, use a dry, aprotic solvent in which the compound is highly soluble and stable, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These concentrated stock solutions are generally more stable than dilute aqueous solutions. Store stock solutions in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.
-
-
Q4: How can I confirm that my compound is degrading?
-
A4: The most reliable way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11] In a stability study, you would inject samples of your solution at various time points and monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Presentation
The following tables present hypothetical, yet representative, data from stability studies on this compound to illustrate how to present such data.
Table 1: pH-Rate Profile for the Degradation of this compound at 37 °C.
| pH | Buffer System (0.1 M) | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | Glycine-HCl | 0.0866 | 8.0 |
| 4.0 | Acetate | 0.0115 | 60.3 |
| 6.0 | Phosphate | 0.0099 | 70.0 |
| 7.4 | Phosphate | 0.0173 | 40.1 |
| 9.0 | Borate | 0.0630 | 11.0 |
| 11.0 | Carbonate | 0.1540 | 4.5 |
Table 2: Forced Degradation of this compound.
| Stress Condition | Time | % Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | 24 h | 18.5 | 2 |
| 0.1 M NaOH, RT | 8 h | 25.2 | 3 |
| 3% H₂O₂, RT | 24 h | 35.8 | 1 (Major) |
| Heat (80 °C, solid) | 48 h | 5.1 | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 42.3 | 1 (Major) |
Experimental Protocols
Protocol 1: pH-Stability Profile Study
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 2 to 11.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the buffered solutions in a constant temperature bath (e.g., 37 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[11][12]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60 °C for up to 24 hours.[11] Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for up to 8 hours.[11] Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.[10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.[10] Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and controls by HPLC or LC-MS to determine the percentage of degradation and to profile the degradants. An appropriate level of degradation is typically between 5-20%.[14]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for improving solution stability.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemintel360.com [chemintel360.com]
- 9. chemintel360.com [chemintel360.com]
- 10. youtube.com [youtube.com]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. ema.europa.eu [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scale-up Synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves the cyclocondensation of a substituted 2,3-diaminopyridine with an oxalic acid derivative (e.g., oxalic acid, diethyl oxalate). This method is often favored for its straightforwardness and the ready availability of starting materials.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during the scale-up of this compound synthesis include:
-
Reaction Control: Managing the exothermicity of the condensation reaction.
-
Product Isolation: Difficulties in filtration and washing due to the physical properties of the product.
-
Purity: Formation of side products and achieving the desired purity specifications.
-
Solvent Selection: Identifying suitable solvents for both the reaction and purification steps that are amenable to large-scale operations.
Q3: Are there any specific safety precautions to consider during scale-up?
A3: Yes, several safety aspects are crucial. The reaction can be exothermic, necessitating careful temperature control to prevent runaways. Additionally, the starting materials and product may be respiratory irritants or harmful if swallowed or in contact with skin. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems) are essential. A thorough risk assessment should be conducted before any scale-up activities.
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction completion by a suitable analytical method (e.g., HPLC, TLC).- Gradually increase reaction temperature or prolong reaction time. |
| Suboptimal Reaction Conditions | - Screen different solvents to improve solubility of starting materials.- Optimize the molar ratio of reactants. |
| Side Product Formation | - Analyze the impurity profile to identify major side products.- Adjust reaction temperature or reagent addition rate to minimize side reactions. |
| Product Degradation | - Investigate the stability of the product under the reaction and workup conditions.- Consider milder reaction conditions or a different workup procedure. |
Problem 2: Poor Product Purity
| Potential Cause | Troubleshooting Step |
| Impurities in Starting Materials | - Ensure the purity of 2,3-diaminopyridine and the oxalic acid derivative meets specifications. |
| Inefficient Purification | - Screen various recrystallization solvents or solvent mixtures.- Consider slurry washing with an appropriate solvent to remove specific impurities. |
| Occluded Impurities | - Optimize crystallization conditions (e.g., cooling rate, agitation) to promote the formation of purer crystals. |
Problem 3: Difficult Product Isolation (e.g., slow filtration, poor filter cake properties)
| Potential Cause | Troubleshooting Step |
| Fine Particle Size | - Optimize crystallization conditions to obtain larger, more easily filterable crystals.- Consider adding an anti-solvent to induce crystallization. |
| Gummy or Oily Product | - Ensure complete reaction and removal of any residual solvents that may act as oils.- Try triturating the crude product with a non-polar solvent to induce solidification. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
A mixture of 2,3-diaminopyridine (1.0 eq) and diethyl oxalate (1.1 eq) in a suitable high-boiling solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours.[1] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to ambient temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, water) and dried under vacuum to afford this compound. For higher purity, the product can be recrystallized from a suitable solvent system.[1]
Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione:
This derivative can be synthesized via the cyclocondensation of 5-bromo-2,3-diaminopyridine with oxalic acid.
Data Summary
Table 1: Reaction Conditions for Pyrido[2,3-b]pyrazine Synthesis
| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Indane 1,3-dione, aromatic aldehyde, 2-aminopyrazine | p-TSA (20 mol%) | Ethanol | 9 h | 89 | [2] |
Note: This table summarizes data from the synthesis of a related pyridopyrazine derivative and may serve as a starting point for optimization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Minimizing off-target effects of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione in cellular assays
This technical support guide is intended for researchers, scientists, and drug development professionals working with compounds based on the 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold. This core structure is notably utilized in the development of covalent inhibitors targeting KRAS.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize and identify potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are using a compound with a this compound core, intended as a KRAS inhibitor. However, we are observing unexpected phenotypic effects in our cellular assays. What could be the cause?
A1: Unexpected phenotypic effects can arise from off-target activities of your compound. While your compound is designed to target KRAS, the pyrido[2,3-b]pyrazine scaffold is a "privileged structure" known to interact with a variety of proteins, particularly kinases.[4][5] Derivatives of the parent scaffold have been reported to inhibit kinases such as EGFR, MKK4, and RET.[6][7] Additionally, off-target effects on ion channels, like the hERG channel, have also been observed with this chemical class.[8][9] Therefore, the unexpected phenotype could be a result of your compound inhibiting one or more of these off-target proteins.
Q2: How can we confirm that our compound is engaging KRAS in our cellular model?
A2: Direct measurement of target engagement in intact cells is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble KRAS, you can determine if your compound is binding to and stabilizing its intended target.
Q3: Our compound shows potent inhibition of KRAS in biochemical assays, but its cellular activity is much weaker. What could explain this discrepancy?
A3: Several factors could contribute to this discrepancy. Poor cell permeability is a common issue. Additionally, the compound may be rapidly metabolized or actively transported out of the cells. It is also possible that in the complex cellular environment, off-target binding to highly abundant proteins reduces the effective concentration of your compound available to bind to KRAS. We recommend performing cellular uptake and stability assays. Furthermore, a cellular CETSA experiment can confirm whether the compound is reaching and binding to KRAS inside the cell.
Q4: We suspect our this compound-based compound may have off-target kinase activity. How can we identify these unintended targets?
A4: To identify unknown kinase off-targets, a chemoproteomic approach like Kinobeads profiling is highly effective. This method uses beads coated with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. In a competitive binding experiment, cell lysate is incubated with your compound before being passed over the Kinobeads. Off-targets of your compound will be competed off the beads in a dose-dependent manner and can be identified and quantified by mass spectrometry. This provides a comprehensive overview of your compound's kinase selectivity profile.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Cellular Phenotype
-
Problem: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is not consistent with the known downstream effects of inhibiting your primary target (KRAS).
-
Potential Cause: Off-target activity. The pyrido[2,3-b]pyrazine scaffold is known to interact with various kinases that regulate diverse cellular processes.[4][6][7][10]
-
Troubleshooting Workflow:
-
Literature Review: Investigate the known targets of compounds with a similar chemical scaffold. Pay close attention to kinases like MKK4, EGFR, and RET, as well as ion channels like hERG.[6][7][8]
-
Target Engagement Validation: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging with KRAS in your cellular system at the concentrations used in your phenotypic assays.
-
Off-Target Profiling: Use a broad-spectrum kinase panel or a chemoproteomic method like Kinobeads to identify potential off-target kinases.
-
Secondary Assays: Once potential off-targets are identified, validate these interactions using orthogonal assays, such as in vitro kinase assays or cellular assays in cell lines where the off-target is known to play a key role.
Figure 1: Troubleshooting workflow for inconsistent cellular phenotypes.
-
Issue 2: High Background Signal or Toxicity in Cellular Assays
-
Problem: At the concentrations required to see an effect on the target pathway, you observe significant cytotoxicity or other non-specific effects.
-
Potential Cause: The compound may have poor selectivity, leading to the inhibition of multiple essential cellular proteins. For instance, some pyrido[2,3-b]pyrazine derivatives have been shown to have activity against a broad spectrum of herpesviruses, suggesting interactions with multiple cellular or viral proteins.[8][9]
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a careful dose-response curve for both the on-target effect (e.g., p-ERK inhibition for a KRAS inhibitor) and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo).
-
Determine Therapeutic Window: Assess the concentration range where you see a significant on-target effect without substantial cytotoxicity. If this window is narrow or non-existent, it suggests a lack of selectivity.
-
Selectivity Profiling: Employ a service like the NCI-60 cell line screen or a broad kinase panel to understand the compound's activity profile across different cellular backgrounds and protein targets.
-
Structural Modification: If selectivity is poor, consider synthesizing analogs of your compound to improve its specificity for the intended target. Structure-activity relationship (SAR) studies on related scaffolds have shown that small modifications can significantly alter the selectivity profile.[7]
-
Data Presentation
To illustrate the importance of selectivity, the following table presents hypothetical IC50 data for a this compound derivative against its intended target and a panel of potential off-target kinases.
| Compound ID | Target (KRAS G12C) IC50 (nM) | Off-Target 1 (MKK4) IC50 (nM) | Off-Target 2 (EGFR) IC50 (nM) | Off-Target 3 (hERG) IC50 (nM) |
| PBP-001 | 50 | 850 | >10,000 | >10,000 |
| PBP-002 | 75 | 150 | 5,000 | 8,000 |
| PBP-003 | 120 | >10,000 | >10,000 | 950 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for KRAS Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the binding of your compound to KRAS in intact cells.
Materials:
-
Cell line expressing the KRAS mutant of interest.
-
Your this compound compound and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for KRAS.
-
Secondary HRP-conjugated antibody.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with your compound at various concentrations or with vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody against KRAS.
-
Data Analysis: Quantify the band intensities for KRAS at each temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinobeads Profiling for Off-Target Identification
This protocol provides a general workflow for identifying kinase off-targets using Kinobeads.
Materials:
-
Cell lysate from the cell line of interest.
-
Your this compound compound.
-
Kinobeads slurry.
-
Lysis and wash buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS equipment and software for quantitative proteomics.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of your compound or vehicle for 1 hour.
-
Kinobeads Enrichment: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the concentration of your compound. A dose-dependent decrease in signal indicates that your compound is binding to that kinase and competing with the Kinobeads. This allows for the determination of apparent binding affinities for numerous kinases simultaneously.
Figure 3: Workflow for Kinobeads-based chemoproteomic profiling.
Signaling Pathway Visualization
Derivatives of this compound are being investigated as inhibitors of KRAS. KRAS is a key node in the MAPK signaling pathway. Inhibition of KRAS is expected to reduce the phosphorylation of downstream effectors MEK and ERK, ultimately impacting cell proliferation and survival. Potential off-target effects on other kinases, such as MKK4 (a MAP2K) or EGFR (a receptor tyrosine kinase), could complicate the interpretation of experimental results by affecting related signaling cascades.
Figure 4: Simplified KRAS signaling pathway with potential off-target interactions.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the bioavailability of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione analogs.
Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and preclinical testing of this compound analogs.
Issue 1: Poor Aqueous Solubility of the Analog
-
Question: My this compound analog exhibits very low solubility in aqueous media, hindering dissolution and subsequent absorption. What initial steps can I take?
-
Answer: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Initial strategies should focus on physicochemical characterization and simple formulation approaches.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanomilling can be employed. Micronization can be achieved using jet mills or ball mills.[1]
-
pH Adjustment: Investigate the pKa of your analog. If it has ionizable groups, adjusting the pH of the formulation can significantly enhance solubility.
-
Co-solvents: The use of co-solvents in formulations can increase the solubility of hydrophobic drugs. Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
-
Solid Dispersions: Creating a solid dispersion of your analog in a hydrophilic carrier can improve its dissolution rate.[3] This involves dissolving the drug and a carrier in a common solvent and then removing the solvent.
-
Issue 2: Low Permeability Across Biological Membranes
-
Question: Despite improving the solubility and dissolution of my analog, I am observing low permeability in Caco-2 cell assays. How can I address this?
-
Answer: Low permeability suggests that the molecule has difficulty crossing the intestinal epithelium.
-
Prodrug Approach: Chemical modification of the analog to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active compound in the body.
-
Use of Permeation Enhancers: Certain excipients can reversibly modulate the permeability of the intestinal epithelium. However, their use requires careful toxicological evaluation.
-
Lipid-Based Formulations: Formulating the analog in a lipid-based system, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption by utilizing lipid absorption pathways.
-
Issue 3: High First-Pass Metabolism
-
Question: My analog shows good solubility and permeability, but the oral bioavailability is still low, and I suspect high first-pass metabolism. What are the potential solutions?
-
Answer: High first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
-
Prodrug Design: A prodrug strategy can be employed to mask the metabolic sites of the parent drug.
-
Route of Administration: For preclinical studies, consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to determine the extent of first-pass metabolism.
-
Co-administration with Metabolic Inhibitors: In a research setting, co-administration with known inhibitors of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help confirm the role of first-pass metabolism. This is not a viable clinical strategy but can be a useful diagnostic tool.
-
Frequently Asked Questions (FAQs)
Solubility and Formulation
-
Q1: What are the most promising formulation strategies for poorly water-soluble this compound analogs?
-
A1: Solid dispersions and nanosuspensions are two highly effective approaches.[2][3] Solid dispersions enhance solubility by dispersing the drug in a hydrophilic matrix at a molecular level.[3] Nanosuspensions increase the dissolution rate by significantly increasing the surface area of the drug particles.[2]
-
-
Q2: How do I select an appropriate carrier for a solid dispersion formulation?
-
A2: The choice of carrier depends on the physicochemical properties of your analog. Common hydrophilic polymers used as carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[2] It is crucial to assess the drug-polymer miscibility and the physical stability of the resulting solid dispersion.
-
-
Q3: Are there any specific challenges associated with the synthesis of pyrido[2,3-b]pyrazine derivatives that might impact their bioavailability?
-
A3: The synthesis of these compounds can sometimes result in stable crystalline forms with high lattice energy, which can negatively impact their solubility.[4] Polymorph screening and salt formation are strategies to be considered during the drug development process.
-
Pharmacokinetics and Bioavailability
-
Q4: What is a typical oral bioavailability for pyrido[2,3-b]pyrazine derivatives?
-
A4: The oral bioavailability can vary significantly depending on the specific analog and the formulation. For example, a pyrido[2,3-b]pyrazine derivative developed as a TRPV1 antagonist was characterized as being orally bioavailable.[5] A related pyrazolo[3,4-b]pyridine derivative, a MET kinase inhibitor, showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice, highlighting species-specific differences.[6]
-
-
Q5: How can I predict the oral bioavailability of my analog in humans based on preclinical data?
-
A5: Allometric scaling can be used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species.[6] However, these are predictions and should be interpreted with caution. In vitro-in vivo correlation (IVIVC) can also be established to link dissolution data to in vivo absorption.
-
Quantitative Data on Bioavailability of Related Heterocyclic Compounds
| Compound Class | Specific Compound/Analog | Species | Oral Bioavailability (%) | Tmax (h) | Terminal Half-life (h) | Reference |
| Pyrazolo[3,4-b]pyridine | GNE-A (MET Kinase Inhibitor) | Mouse | 88.0 | - | - | [6] |
| Rat | 11.2 | - | 1.67 | [6] | ||
| Dog | 55.8 | - | 16.3 | [6] | ||
| Monkey | 72.4 | - | - | [6] | ||
| Tetrahydropyridopyrimidine | Compound 13 (KRAS-G12C Inhibitor) | Mouse | Not Reported (IP admin) | - | - | [7] |
| Pyrido[2,3-b]pyrazine | Compound 26 (TRPV1 Antagonist) | - | Orally Bioavailable | - | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve the this compound analog and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Study
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid (SGF) pH 1.2, or simulated intestinal fluid (SIF) pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium maintained at 37 ± 0.5 °C.
-
Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).
-
Add a precisely weighed amount of the analog or its formulation to each vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives as Covalent KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as potential covalent inhibitors of oncogenic KRAS.[1][2][3][4] While specific experimental data for this particular chemical scaffold is not yet extensively published in peer-reviewed literature, this document outlines the established methodologies and performance benchmarks in the field. To this end, we will draw comparisons with two clinically approved, potent, and selective covalent inhibitors of the KRAS G12C mutant: Sotorasib (AMG 510) and Adagrasib (MRTX849).
The KRAS protein is a key molecular switch in cell signaling that, when mutated, can become locked in an active state, leading to uncontrolled cell proliferation and cancer. The discovery of covalent inhibitors that specifically target mutant forms of KRAS, such as G12C, has been a significant breakthrough in cancer therapy. The this compound scaffold has been identified as a promising starting point for the development of new KRAS covalent inhibitors.[1][2][3][4]
Comparative Performance of KRAS G12C Inhibitors
The following tables summarize the publicly available in vitro efficacy data for the well-characterized KRAS G12C inhibitors, Sotorasib and Adagrasib. This data serves as a benchmark for evaluating novel compounds like the this compound derivatives.
Table 1: Biochemical and Cellular Activity of Reference KRAS G12C Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | NCI-H358 (NSCLC) | 7.6 | [5] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | MIA PaCa-2 (Pancreatic) | 9 | N/A |
| Adagrasib (MRTX849) | KRAS G12C | KRAS-dependent signaling | N/A | ~5 | N/A |
| Adagrasib (MRTX849) | KRAS G12C | Cell Growth (2D) | Multiple KRAS G12C lines | 10 - 973 | N/A |
| Adagrasib (MRTX849) | KRAS G12C | Cell Growth (3D Spheroids) | Multiple KRAS G12C lines | 0.2 - 1042 | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel KRAS inhibitor, a series of biochemical and cell-based assays are typically employed.
Biochemical Assays
These assays are designed to directly measure the interaction of the compound with the target protein.
-
KRAS G12C Nucleotide Exchange Assay: This assay monitors the ability of a compound to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP, which is mediated by a guanine nucleotide exchange factor (GEF) like SOS1. The assay can be performed using various formats, such as those based on fluorescently labeled nucleotides or TR-FRET.
-
Mass Spectrometry for Covalent Modification: To confirm covalent binding, intact protein mass spectrometry can be used. KRAS G12C protein is incubated with the test compound, and the resulting protein mass is analyzed. A mass shift corresponding to the molecular weight of the compound confirms covalent adduction to the protein.
Cell-Based Assays
These assays assess the effect of the compound on KRAS signaling and cell viability in a more physiologically relevant context.
-
Phospho-ERK Western Blot or ELISA: The KRAS signaling pathway culminates in the phosphorylation of ERK (p-ERK). A hallmark of effective KRAS inhibition is the reduction of p-ERK levels. Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are treated with the test compound, and the levels of p-ERK are quantified.
-
Cell Viability/Proliferation Assays: These assays, such as those using CellTiter-Glo® or MTT, measure the ability of the compound to inhibit the growth and proliferation of KRAS G12C-mutant cancer cells. It is crucial to also test the compound on KRAS wild-type cell lines to assess selectivity.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate target engagement in living cells. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Visualizing the Mechanism and Workflow
KRAS Signaling Pathway and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a covalent KRAS G12C inhibitor.
Caption: KRAS signaling pathway and covalent inhibition.
Experimental Workflow for Validating a Novel KRAS Inhibitor
The logical flow for characterizing a new chemical entity targeting KRAS is depicted below.
Caption: Experimental workflow for KRAS inhibitor validation.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KRAS Inhibitors: Benchmarking Novel 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) has marked a significant breakthrough in oncology. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of other apparent allosteric regulatory sites. However, the discovery of a covalent binding pocket in the KRAS G12C mutant has led to the development of targeted therapies. This guide provides a comparative overview of the efficacy of established KRAS inhibitors and provides a framework for evaluating novel compounds such as 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives.
While patent literature describes the synthesis of this compound derivatives as potential covalent KRAS inhibitors, publicly available, peer-reviewed data on their specific efficacy is limited at this time.[1][2][3] Therefore, this guide will focus on a comparative analysis of well-characterized KRAS inhibitors—Sotorasib, Adagrasib, MRTX1133, and BI-2852—and present standardized experimental protocols that can be used to assess the efficacy of new chemical entities like the this compound class.
Mechanism of Action of KRAS Inhibitors
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] In its active state, KRAS promotes downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, driving oncogenesis.[4]
The inhibitors discussed in this guide employ different strategies to counteract mutant KRAS:
-
Sotorasib (AMG 510) and Adagrasib (MRTX849) are covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutation.[4][5] By binding to this mutant-specific residue, they lock the KRAS G12C protein in its inactive, GDP-bound state.[4][5]
-
MRTX1133 is a non-covalent inhibitor that is highly selective for the KRAS G12D mutation.[6][7] It binds to the switch-II pocket of the inactive KRAS G12D protein, preventing its activation.[8]
-
BI-2852 is a pan-KRAS inhibitor that binds to the switch I/II pocket, a previously considered "undruggable" site.[9][10] This non-covalent inhibitor is unique in that it can bind to both the active and inactive forms of KRAS, blocking interactions with GEFs, GAPs, and effector proteins.[9][10]
Preclinical Efficacy of Selected KRAS Inhibitors
The following tables summarize key preclinical data for Sotorasib, Adagrasib, MRTX1133, and BI-2852, providing a benchmark for the evaluation of new KRAS inhibitors.
| Inhibitor | Target | Cell Line | IC50 (Cell Viability) | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | NCI-H358 | ~0.006 µM | [11] |
| MIA PaCa-2 | ~0.009 µM | [11] | ||
| H23 | 0.6904 µM | [11] | ||
| Adagrasib (MRTX849) | KRAS G12C | H358 | ~5 nM | [12][13] |
| MRTX1133 | KRAS G12D | AGS | 6 nM | [14] |
| Panc 04.03 | ~5 nM | [6][7] | ||
| BI-2852 | Pan-KRAS (Switch I/II) | NCI-H358 | 6.7 µM | [9][15] |
| Inhibitor | Target | Biochemical Assay | IC50/K D | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | p-ERK inhibition | Potent inhibition | [11] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent modification | 5 nmol/L | [12] |
| MRTX1133 | KRAS G12D | GDP-loaded KRAS G12D binding | K D ~0.2 pM, IC50 <2 nM | [7] |
| ERK1/2 phosphorylation | ~5 nM | [7] | ||
| BI-2852 | KRAS G12D | GTP-KRAS G12D ::SOS1 | 490 nM | [9][10] |
| GTP-KRAS G12D ::CRAF | 770 nM | [9][10] | ||
| GTP-KRAS G12D ::PI3Kα | 500 nM | [9][10] |
Experimental Protocols for Efficacy Evaluation
To facilitate a standardized comparison of novel KRAS inhibitors like this compound derivatives, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of cancer cells by 50% (IC50).[16]
Materials:
-
KRAS mutant cancer cell lines (e.g., NCI-H358 for G12C, Panc 04.03 for G12D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test inhibitor and control inhibitors (e.g., Sotorasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of the test inhibitor and control inhibitors in complete medium. Add the diluted compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization and Reading: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[16]
Western Blot Analysis for Downstream Signaling
This technique is used to assess the inhibitor's effect on the phosphorylation of key proteins in the KRAS signaling pathway, such as ERK and AKT.[17]
Materials:
-
KRAS mutant cancer cell lines
-
6-well cell culture plates
-
Test inhibitor and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours). Lyse the cells with lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[17]
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[17]
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.[19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
KRAS mutant cancer cell lines
-
Matrigel (optional)
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) into the flank of the mice.[19]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., orally or via intraperitoneal injection) and vehicle control to the respective groups according to the dosing schedule.[20]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.[19]
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.
Visualizing KRAS Signaling and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Caption: Standard experimental workflows for evaluating the efficacy of KRAS inhibitors.
Conclusion
The landscape of KRAS-targeted therapies is rapidly evolving. While Sotorasib and Adagrasib have demonstrated the clinical potential of inhibiting KRAS G12C, the development of inhibitors against other KRAS mutations, such as G12D, and pan-KRAS inhibitors remains an area of intense research. Novel chemical scaffolds, including 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones, hold promise for expanding the arsenal of KRAS-directed therapies.
A direct comparison of the efficacy of these emerging compounds with established inhibitors is crucial for advancing the field. This guide provides a framework for such a comparison by summarizing available preclinical data for key KRAS inhibitors and detailing standardized experimental protocols. As more data on novel inhibitors become publicly available, this guide can serve as a living document for the research community, facilitating the objective evaluation and prioritization of the most promising therapeutic candidates.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Analogs and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione analogs and other pyridopyrazine-based scaffolds that have emerged as promising kinase inhibitors. While detailed SAR data for the this compound core is emerging, primarily from patent literature, this guide leverages available information and compares it with closely related, well-characterized pyridopyrazine series to elucidate key structural determinants for potent and selective kinase inhibition.
Introduction to Pyridopyrazine Scaffolds in Kinase Inhibition
The pyridopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for the spatial orientation of substituents that can engage with the ATP-binding site of kinases. Modifications to this core have led to the development of inhibitors targeting a range of kinases involved in cancer and other diseases, including KRAS, ALK, and EGFR.
A novel class of this compound derivatives has been identified as covalent inhibitors of KRAS, a key oncogenic driver. These compounds are of significant interest for the treatment of cancers harboring KRAS mutations.
Data Presentation: Comparative SAR of Pyridopyrazine-Based Kinase Inhibitors
The following tables summarize the structure-activity relationships of various pyridopyrazine-based kinase inhibitors. Due to the limited publicly available quantitative SAR data for this compound analogs, this guide presents data on related scaffolds to infer potential SAR trends.
Table 1: SAR of 1,2-Dihydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Covalent KRASG12C Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | Target | IC50 (nM) | Reference |
| 8t | 1,2-Dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | N-acrylamide group for covalent binding | KRASG12C | 7.6 (in H358 cells) | [1] |
This table highlights a potent covalent inhibitor of KRASG12C, demonstrating the potential of the pyridopyrimidine scaffold.
Table 2: SAR of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | Target | IC50 (nM, enzyme) | IC50 (nM, cell) | Reference |
| Example Analog | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | Specific elaborations on the core | ALK | ~10 | ~150 | [2] |
This table showcases the potency of tetrahydropyrido[2,3-b]pyrazines as ALK inhibitors, indicating the importance of specific substitutions for enzymatic and cellular activity.
Table 3: SAR of Pyrido[2,3-b]pyrazines Targeting Erlotinib-Resistant Cells
| Compound ID | Core Scaffold | Key Substitutions | Cell Line (Erlotinib-sensitive) | IC50 (µM) | Cell Line (Erlotinib-resistant) | IC50 (µM) | Reference |
| 7n | Pyrido[2,3-b]pyrazine | Unsubstituted at position 2, specific heteroaromatic moiety at position 7 | PC9 | 0.09 | PC9-ER | 0.15 | [3] |
This table demonstrates the ability of certain pyrido[2,3-b]pyrazine derivatives to overcome drug resistance, a critical aspect of cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are protocols for key experiments typically cited in the evaluation of these kinase inhibitors.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to measure the binding of a test compound to a kinase.
Principle: The assay relies on the binding of an Alexa Fluor™ conjugated tracer to a kinase, which is detected by a europium (Eu)-labeled anti-tag antibody. The binding of both the tracer and the antibody to the kinase results in a high degree of FRET. When a kinase inhibitor is present, it displaces the tracer, leading to a loss of FRET.[4][5]
Protocol Outline:
-
Reagent Preparation: Prepare a 2X working concentration of the Kinase/Antibody mixture in the appropriate kinase buffer. Prepare a 4X working concentration of the AlexaFluor™ labeled tracer in the same buffer.
-
Compound Preparation: Serially dilute the test compounds in 100% DMSO. Further dilute these master dilutions into the kinase buffer.
-
Assay Plate Setup: Add the diluted test compounds or control inhibitor to the wells of a microplate.
-
Reaction Initiation: Add the 2X Kinase/Antibody mixture to each well, followed by the 4X tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission wavelengths).
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.[4][5]
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for kinase inhibitor evaluation.
Logical Relationship of a Structure-Activity Relationship (SAR) Study
References
- 1. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. chondrex.com [chondrex.com]
Head-to-head comparison of different synthetic routes to 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies
The bicyclic heteroaromatic compound 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a crucial scaffold in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications, including the development of KRAS inhibitors for cancer therapy. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: a classical condensation reaction and a modern multicomponent approach. This analysis is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Condensation of 2,3-Diaminopyridine with Diethyl Oxalate | Route 2: Multicomponent Synthesis |
| Starting Materials | 2,3-Diaminopyridine, Diethyl Oxalate | Aromatic Aldehyde, 1,3-Indanedione, 2-Aminopyrazine |
| Reaction Type | Condensation | Multicomponent Reaction |
| Catalyst | Typically uncatalyzed or base-mediated | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Ethanol | Ethanol |
| Reaction Time | Not explicitly detailed in readily available literature | Approximately 8-9 hours |
| Reported Yield | High (specific quantitative data not consistently reported) | 82-89%[1] |
| Key Advantages | Atom economical, straightforward concept | High efficiency, good to excellent yields, single-pot procedure |
| Key Disadvantages | Potential for side reactions, requires pre-synthesis of 2,3-diaminopyridine | Generates a more complex, substituted derivative, not the parent compound |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two synthetic approaches, the following diagrams outline the logical flow of each reaction.
Caption: Comparative overview of the starting materials for Route 1 and Route 2.
Experimental Protocols
Route 1: Condensation of 2,3-Diaminopyridine with Diethyl Oxalate
General Experimental Protocol (Hypothetical, based on established chemical principles):
-
Reaction Setup: A solution of 2,3-diaminopyridine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Diethyl oxalate (1.1 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Route 2: Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This modern approach utilizes a one-pot, three-component reaction to construct a more complex derivative of the pyrido[2,3-b]pyrazine core. The following protocol is based on a published procedure for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (p-TSA) (20 mol%) is prepared in 10 mL of ethanol.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for approximately 8-9 hours.[1] The completion of the reaction is monitored by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate.[1]
-
Work-up and Purification: After completion, the solution is allowed to cool to room temperature, leading to the formation of a yellowish solid precipitate.[1] This solid is collected by filtration and washed with water and cold ethanol.[1] The crude product is then recrystallized from ethyl acetate and dried under vacuum at room temperature to yield the pure product.[1] This procedure has been reported to provide yields in the range of 82-89%.[1]
Concluding Remarks
The choice between these two synthetic routes will largely depend on the specific goals of the researcher. The classical condensation reaction (Route 1) offers a more direct and atom-economical pathway to the unsubstituted this compound, assuming the availability of 2,3-diaminopyridine. However, the lack of readily available, detailed modern procedures with quantitative data may require some optimization.
In contrast, the multicomponent synthesis (Route 2) provides an efficient, one-pot method to access more complex derivatives of the target scaffold in high yields.[1] While this route does not produce the parent compound directly, its efficiency and the ability to introduce molecular diversity through the choice of aldehyde make it an attractive option for the rapid generation of compound libraries for drug discovery and other applications.
Researchers should carefully consider the trade-offs between the directness of the classical approach and the efficiency and versatility of the modern multicomponent strategy when planning the synthesis of this compound and its derivatives.
References
Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Focus on Pyridine-Based Scaffolds
A Guide for Researchers in Drug Discovery
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The human kinome comprises over 500 kinases, and achieving selectivity for the intended target is a significant challenge. Off-target activities can lead to toxicity or unexpected polypharmacology. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new kinase inhibitor.
This guide focuses on the cross-reactivity profiling of kinase inhibitors, with a specific interest in compounds built around the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold. While derivatives of this core structure are under investigation as potent kinase inhibitors, particularly targeting the KRAS signaling pathway, comprehensive public data on the kinome-wide selectivity of the parent compound is limited.[1]
To illustrate the principles and presentation of a thorough cross-reactivity analysis, this guide will use well-characterized kinase inhibitors as comparative examples. We will compare a highly selective inhibitor, AZD4547 , which targets the Fibroblast Growth Factor Receptor (FGFR) family, with a multi-targeted inhibitor, Dasatinib , which has a broader activity profile across the kinome.[2][3][4] We will also reference Staurosporine , a natural product known for its broad and potent inhibition of a vast number of kinases, as a benchmark for non-selectivity.[5]
This guide will provide a framework for presenting comparative kinase profiling data, detail common experimental protocols, and visualize key workflows and pathways relevant to kinase inhibitor development.
Data Presentation: Comparative Kinase Inhibition Profiles
Effective data presentation is crucial for the clear interpretation of cross-reactivity profiling results. The following tables summarize the inhibitory activity of our example compounds against a selection of kinases. Data is typically presented as IC50 (the half-maximal inhibitory concentration) or as a percentage of inhibition at a fixed compound concentration.
Table 1: Inhibitory Profile of a Selective Kinase Inhibitor (AZD4547)
AZD4547 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[6][7] Its high selectivity is a key attribute, minimizing off-target effects.
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| FGFR1 | 0.2 | Cell proliferation, differentiation, angiogenesis |
| FGFR2 | 2.5 | Cell proliferation, differentiation, angiogenesis |
| FGFR3 | 1.8 | Cell proliferation, differentiation, angiogenesis |
| FGFR4 | 165 | Bile acid metabolism, lipid homeostasis |
| VEGFR2 (KDR) | >10,000 | Angiogenesis, vascular development |
| PDGFRβ | >10,000 | Cell growth, proliferation, differentiation |
| c-Src | >10,000 | Cell growth, differentiation, survival |
| Abl | >10,000 | Cell differentiation, division, adhesion |
Data is illustrative and compiled from published sources.[3][6]
Table 2: Inhibitory Profile of a Multi-Targeted Kinase Inhibitor (Dasatinib)
Dasatinib is an oral dual BCR/Abl and Src family tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] Its clinical efficacy is, in part, due to its ability to inhibit multiple key kinases.[4]
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| BCR-Abl | <1 | Cell cycle regulation, proliferation |
| SRC Family (SRC, LCK, YES) | <1 | Cell adhesion, growth, migration |
| c-KIT | 1-10 | Cell survival, proliferation, differentiation |
| Ephrin Receptors (e.g., EPHA2) | 1-10 | Developmental processes, cell migration |
| PDGFRβ | 10-50 | Cell growth, proliferation, differentiation |
| DDR1 | 10-50 | Cell adhesion, migration, proliferation |
| p38 MAPK | >1000 | Inflammatory response, apoptosis |
Data is illustrative and compiled from published sources.[4][8]
Table 3: Inhibitory Profile of a Broad-Spectrum Kinase Inhibitor (Staurosporine)
Staurosporine is a natural product that acts as a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases.[5][9] It is often used as a positive control in kinase assays and as a tool compound to induce apoptosis.
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| PKCα | <5 | Signal transduction |
| PKA | <10 | Signal transduction |
| CDK2 | <10 | Cell cycle regulation |
| VEGFR2 (KDR) | 10-50 | Angiogenesis |
| c-Src | <10 | Cell growth, differentiation, survival |
| Abl | 10-50 | Cell differentiation, division, adhesion |
| And many others across the kinome | Varies (typically nM range) | Multiple |
Data is illustrative and compiled from published sources.[9]
Experimental Protocols
A variety of biochemical assays are available for kinase activity and inhibition profiling.[10][11] Two common methods are the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and the ADP-Glo™ Kinase Assay, a luminescence-based assay.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[12]
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., this compound derivative)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stocks into the kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 2x the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 10 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm for Europium and ~665 nm for Alexa Fluor™ 647).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in Kinase Reaction Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Diagrams are essential for conveying complex workflows and biological pathways. The following are Graphviz representations of a typical kinase inhibitor screening workflow and a relevant signaling pathway.
Caption: Workflow for kinase inhibitor screening.
Caption: Simplified KRAS signaling pathway.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, a novel class of compounds under investigation for cancer therapy. The primary focus of this guide is to establish a correlation between their in vitro activity and in vivo efficacy, a critical step in the drug development pipeline. The performance of these compounds is compared with established inhibitors targeting similar signaling pathways, including KRAS, PIM-1, and EGFR.
Executive Summary
This compound derivatives have emerged as promising covalent inhibitors of KRAS, a key oncogene implicated in various cancers.[1][2][3] This guide synthesizes available preclinical data to provide a comprehensive overview of their activity profile, alongside that of other pyrido-pyrazine and pyrido-pyrimidine analogs targeting PIM-1 kinase and EGFR. While a direct and comprehensive in vitro-in vivo correlation (IVIVC) for the this compound scaffold is still under active investigation, this guide presents the existing data to highlight trends and inform future research.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo data for this compound analogs and established inhibitors.
Table 1: In Vitro Activity of this compound Derivatives and Analogs
| Compound Class | Target | Cell Line | Assay Type | IC50 | Reference |
| This compound Analog | KRAS G12C | H358 (NSCLC) | Cell Viability | 7.6 nM | [4] |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | MCF-7 (Breast) | Kinase Inhibition | 11.4 nM | [5][6][7] |
| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | HepG2 (Liver) | Cell Viability | 0.99 µM | [5] |
| Pyrido[2,3-d]pyrimidine Derivative | EGFR T790M | H1975 (NSCLC) | Kinase Inhibition | 13 nM | [8][9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative | EGFR WT | A549 (NSCLC) | Cell Viability | 7.23 µM | [10] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative | EGFR WT | PC-3 (Prostate) | Cell Viability | 7.12 µM | [10] |
Table 2: In Vitro and In Vivo Activity of Comparator Compounds
| Compound | Target | Cell Line | In Vitro IC50 | Animal Model | In Vivo Efficacy (Dose) | Reference |
| Sotorasib (AMG-510) | KRAS G12C | NCI-H1373 | - | Xenograft | 86% tumor regression (30 mg/kg, qd) | [11] |
| MRTX849 (Adagrasib) | KRAS G12C | H358 (NSCLC) | 10-973 nM (2D) | Xenograft | Significant TGI (30 mg/kg, qd) | [12][13] |
| AZD1208 | pan-PIM Kinase | MOLM-16 (AML) | <150 nM | Xenograft | Tumor growth inhibition | [14][15] |
| Osimertinib (AZD9291) | EGFR (mutant) | PC-9 (NSCLC) | - | Brain Metastases | Sustained tumor regression | [10][16] |
Signaling Pathways and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the in vitro and in vivo activity of these compounds.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
In Vitro Kinase Assay
Biochemical kinase assays are performed to determine the direct inhibitory effect of compounds on the target kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence (e.g., LanthaScreen™), or luminescence (e.g., ADP-Glo™).[11][19]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of drug candidates.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker analysis). Efficacy is often expressed as tumor growth inhibition (TGI).
Discussion and In Vitro-In Vivo Correlation
A strong in vitro-in vivo correlation is a key objective in preclinical drug development, as it enhances the predictive power of in vitro models and aids in the selection of promising candidates for clinical trials. For the this compound class of compounds and their analogs, the available data provides preliminary insights into their potential for translation from the bench to in vivo models.
The low nanomolar IC50 values observed in vitro for the this compound derivative against KRAS G12C mutant cell lines are highly encouraging.[4] This potent in vitro activity is a prerequisite for achieving meaningful in vivo efficacy. However, a direct comparison with in vivo data for the same compounds is not yet publicly available.
By examining the data for established inhibitors like Sotorasib and MRTX849, we can appreciate the complexities of IVIVC. While potent in vitro activity is generally a good indicator, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and tumor microenvironment can significantly influence in vivo outcomes. For instance, a compound with excellent in vitro potency may exhibit poor oral bioavailability or rapid metabolism, leading to insufficient drug exposure at the tumor site and consequently, limited in vivo efficacy.[20]
The in vivo studies on KRAS inhibitors have demonstrated that significant tumor regression can be achieved at well-tolerated doses.[11] The pyrido[2,3-d]pyrimidine derivatives targeting EGFR and PIM-1 kinases also show a promising correlation between their in vitro potency and in vivo anti-tumor effects.[14][21]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel KRAS inhibitors. The initial in vitro data is compelling, but further studies are required to establish a clear in vitro-in vivo correlation. Future research should focus on:
-
Comprehensive Preclinical Profiling: Generating both in vitro and in vivo data for the same series of this compound derivatives to enable a direct assessment of IVIVC.
-
Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to ensure adequate tumor exposure in vivo.
-
Pharmacodynamic Studies: Correlating in vivo target engagement and downstream pathway modulation with anti-tumor efficacy.
-
Head-to-Head Comparison: Directly comparing the efficacy of novel derivatives with standard-of-care agents in relevant preclinical models.
By systematically addressing these aspects, the therapeutic potential of this compound derivatives can be fully elucidated, paving the way for their potential clinical development.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. figshare.com [figshare.com]
- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 18. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays for Confirming the Biological Activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its Derivatives as KRAS Inhibitors
For researchers, scientists, and drug development professionals, confirming the biological activity of novel compounds through a series of robust and diverse assays is a critical step in the validation process. This guide provides a comparative overview of orthogonal assays to confirm the activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives, which have been identified as covalent inhibitors of KRAS, a key oncogenic driver.[1][2][3][4]
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein acts as a molecular switch in cells, regulating critical signaling pathways involved in cell growth, proliferation, and survival.[5] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell division and cancer. The development of covalent inhibitors that specifically target mutant forms of KRAS, such as KRAS G12C, represents a significant advancement in cancer therapy.[6]
This guide outlines a multi-faceted approach to characterize the biological activity of this compound derivatives, encompassing biochemical, biophysical, and cell-based assays.
Data Presentation: Comparative Efficacy of Pyridopyrimidine Derivatives
Table 1: Biochemical and Cellular Potency of a Representative Pyridopyrimidine-based KRAS G12C Inhibitor.
| Compound | Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative (Compound 8t) | Cell-based | H358 (NSCLC, KRAS G12C) | Antiproliferative Activity (IC50) | 7.6 nM | [7] |
| (Compound 8t) | In vivo | H358 Xenograft Model | Tumor Growth Inhibition (TGI) | 167.9% at 30 mg/kg | [7] |
| (Compound 8t) | ADME | Human Liver Microsomes | Metabolic Stability (T1/2) | 188.2 min | [7] |
| (Compound 8t) | Safety | hERG | Inhibition (IC50) | > 30 µM | [7] |
Table 2: Comparison with Clinically Investigated KRAS G12C Inhibitors.
| Inhibitor | Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) | Reference |
| MRTX1257 | H358 | Non-Small Cell Lung Cancer | 0.1 - 356 | Not Reported | [6] |
| AMG-510 (Sotorasib) | H358 | Non-Small Cell Lung Cancer | 0.3 - 2534 | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below to guide the experimental confirmation of the biological activity of this compound derivatives.
Biochemical Assay: Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state by preventing the exchange for GTP.
-
Objective: To determine the effect of the test compound on the rate of guanine nucleotide exchange on KRAS.
-
Principle: In the presence of a guanine nucleotide exchange factor (GEF), such as SOS1, KRAS exchanges GDP for GTP, leading to its activation. Covalent inhibitors that bind to the switch-II pocket of KRAS G12C stabilize the GDP-bound state and inhibit this exchange. The assay can be monitored using fluorescently labeled GDP or GTP.
-
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
Guanosine triphosphate (GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound derivative)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a solution of KRAS G12C pre-loaded with BODIPY-FL-GDP in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the KRAS G12C-BODIPY-FL-GDP complex to the wells containing the test compound and incubate for a predetermined time to allow for covalent modification.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.
-
Calculate the initial rate of nucleotide exchange for each compound concentration.
-
Plot the rate of exchange against the compound concentration to determine the IC50 value.
-
Biophysical Assay: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the direct binding of a compound to the target protein by measuring changes in its thermal stability.
-
Objective: To confirm direct engagement of the test compound with KRAS G12C.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
-
Materials:
-
Recombinant human KRAS G12C protein
-
SYPRO Orange dye
-
Assay buffer
-
Test compound
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a reaction mixture containing KRAS G12C protein, SYPRO Orange dye, and the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture for a sufficient time to allow for binding.
-
Place the samples in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
A shift in Tm in the presence of the compound compared to the DMSO control indicates direct binding.
-
Cell-Based Assay: Cellular Viability Assay
This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells harboring the KRAS G12C mutation.[5]
-
Objective: To measure the anti-proliferative activity of the test compound in a cellular context.
-
Principle: The viability of cells is assessed by measuring a parameter indicative of the number of living cells, such as metabolic activity (e.g., MTT or CellTiter-Glo assays) or ATP content.
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence).
-
-
Procedure:
-
Seed the KRAS G12C mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence signal using a plate reader.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[5]
-
Target Engagement Assay: Mass Spectrometry-Based Covalent Modification
This assay provides direct evidence of the covalent binding of the inhibitor to the target protein.
-
Objective: To confirm the covalent modification of KRAS G12C by the test compound.
-
Principle: Intact protein mass spectrometry or peptide mapping after proteolytic digestion can be used to detect the mass shift corresponding to the addition of the compound to the protein.
-
Materials:
-
Recombinant human KRAS G12C protein
-
Test compound
-
Mass spectrometer (e.g., LC-MS/MS).
-
-
Procedure (Intact Protein Analysis):
-
Incubate the KRAS G12C protein with the test compound.
-
Analyze the reaction mixture by mass spectrometry to determine the molecular weight of the protein.
-
A mass increase corresponding to the molecular weight of the compound confirms covalent modification.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the KRAS and MKK4 signaling pathways, which are relevant to the mechanism of action of this compound derivatives and other related kinase inhibitors.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: MKK4 Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel this compound derivative as a KRAS inhibitor.
Caption: Experimental Workflow for KRAS Inhibitor Characterization.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and Structurally Related Pyridopyrazines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activity, and mechanistic insights of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione in comparison to other notable pyridopyrazine derivatives.
This guide provides an objective comparison of the chemical and biological properties of this compound with a selection of previously published pyridopyrazine compounds. The content is structured to offer a clear overview of its potential as a therapeutic agent, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridopyrazine class of molecules. Recent studies have highlighted its potential as a covalent inhibitor of KRAS, a key oncogene implicated in numerous cancers.[1][2] This has positioned the compound as a significant scaffold for the development of novel anti-cancer therapeutics. This guide will delve into the available data on its synthesis and biological activity, and contrast it with other pyridopyrazines that have been investigated for different therapeutic applications, including antiviral and kinase inhibitory activities.
Data Presentation: A Comparative Overview
Table 1: Anticancer and Kinase Inhibitory Activity of Pyridopyrazine Derivatives
| Compound/Derivative | Target | Assay | IC50/EC50 | Cell Line | Reference |
| Imidazopyridine Derivative 35 | PI3Kα | Enzymatic Assay | 0.15 µM | - | [3] |
| Imidazopyridine Derivative 35 | - | Antiproliferative | 7.9 µM | T47D (Breast Cancer) | [3] |
| Imidazopyridine Derivative 35 | - | Antiproliferative | 9.4 µM | MCF-7 (Breast Cancer) | [3] |
| Pyrido[2,3-b]pyrazine Derivative 17l | c-Met | Kinase Assay | 26.00 nM | - | [4] |
| Pyrido[2,3-b]pyrazine Derivative 17l | VEGFR-2 | Kinase Assay | 2.6 µM | - | [4] |
| Pyrido[2,3-b]pyrazine Derivative 17l | - | Antiproliferative | 0.98 µM | A549 (Lung Cancer) | [4] |
Table 2: Antiviral and Antimicrobial Activity of Pyridopyrazine Derivatives
| Compound/Derivative | Virus/Bacteria | Assay | EC50/MIC | Cell Line/Strain | Reference |
| Pyrido[2,3-b]pyrazine Derivative 27 | HCMV | Antiviral | 0.33 µM | - | [5] |
| Pyrido[2,3-b]pyrazine Derivative 26 | HCMV | Antiviral | 0.83 µM | - | [5] |
| Pyrazolopyridine Derivative AM-57 | HSV-1 | Antiviral | 0.70 µM | Vero | [6] |
| Pyrazolopyridine Derivative ARA-04 | HSV-1 | Antiviral | 1.00 µM | Vero | [6] |
| Pyrazolopyridine Derivative ARA-05 | HSV-1 | Antiviral | 1.00 µM | Vero | [6] |
| Triazolo[4,3-a]pyrazine Derivative 2e | S. aureus | Antibacterial | 32 µg/mL | - | [7] |
| Triazolo[4,3-a]pyrazine Derivative 2e | E. coli | Antibacterial | 16 µg/mL | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate of this compound and for a representative biological assay.
Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
This protocol describes the synthesis of a brominated analog, which serves as a key precursor for various derivatives of the target compound.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Oxalyl chloride
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 5-bromo-2,3-diaminopyridine in anhydrous dioxane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxalyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is treated with an aqueous solution of sodium hydroxide to induce cyclization.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solution is then neutralized with hydrochloric acid to precipitate the product.
-
The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Note: This protocol is adapted from the synthesis of a closely related analog and may require optimization for the parent compound.
KRAS Covalent Inhibitor Assay (General Protocol)
This protocol outlines a general method for assessing the covalent inhibitory activity of compounds against KRAS, typically the G12C mutant which possesses a reactive cysteine residue.
Materials:
-
Recombinant KRAS protein (e.g., KRAS G12C)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., HEPES buffer containing MgCl2, TCEP, and a detergent like Tween-20)
-
GTP or a fluorescently labeled GTP analog
-
Detection reagents (e.g., antibodies for ELISA, or fluorescent probes for fluorescence polarization assays)
-
96-well or 384-well microplates
Procedure:
-
The test compound is serially diluted in the assay buffer to create a range of concentrations.
-
Recombinant KRAS protein is added to the wells of the microplate.
-
The diluted test compound is then added to the wells containing the KRAS protein.
-
The plate is incubated for a specific period to allow for covalent bond formation between the inhibitor and the protein.
-
Following incubation, a solution containing GTP (or a fluorescent analog) is added to initiate the nucleotide exchange reaction.
-
The reaction is allowed to proceed for a set time, after which the detection reagents are added.
-
The signal (e.g., fluorescence, absorbance) is measured using a plate reader.
-
The data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of KRAS activity.
Mandatory Visualization
The following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for screening KRAS inhibitors.
Caption: The KRAS signaling pathway and the point of intervention for this compound.
Caption: A general experimental workflow for the screening and evaluation of pyridopyrazine-based inhibitors.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives in Preclinical Cancer Studies
A detailed guide for researchers and drug development professionals on the experimental evaluation of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, focusing on their potential as anticancer agents. This guide provides a comparative analysis of available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
The this compound scaffold has emerged as a promising heterocyclic structure in the development of novel therapeutic agents. Recent studies have particularly highlighted its potential in cancer therapy, with derivatives being investigated as covalent inhibitors of key oncogenic proteins. This guide offers a comprehensive overview of the statistical analysis of experimental data from studies on these compounds, providing a valuable resource for researchers in the field of oncology and medicinal chemistry.
Data Presentation: A Comparative Look at Biological Activity
While extensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, preliminary findings and data from structurally related compounds provide valuable insights into their potential efficacy. A recent patent application has described the synthesis of novel this compound derivatives as covalent inhibitors of KRAS, a critical protein in cancer signaling pathways.[1][2][3] This suggests a targeted mechanism of action for this class of compounds.
For a comparative perspective, the following table summarizes the anticancer activity (IC50 values) of various structurally related pyridopyrimidine and dihydropyridine derivatives against different cancer cell lines. This data, gathered from multiple research articles, can serve as a benchmark for evaluating the potency of new this compound analogs.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 7f | HCC827 (NSCLC) | 0.09 | [4] |
| H1975 (NSCLC) | 0.89 | [4] | ||
| A549 (NSCLC) | 1.10 | [4] | ||
| 1,4-Dihydropyridine | Compound 3g | MCF-7 (Breast) | 24.5 | [5] |
| 2,3-Dihydropyrazino[1,2-a]indole-1,4-dione | Compound 23 | EGFR | 0.08 | [6] |
| BRAF V600E | 0.1 | [6] | ||
| Compound 33 | EGFR | 0.09 | [6] | |
| BRAF V600E | 0.29 | [6] | ||
| Pyrido[4,3-e][1][2][7]triazino[3,2-c][1][2][7]thiadiazine 6,6-dioxide | Multiple | HCT-116, HeLa, MCF-7 | Moderate Activity | [8] |
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are crucial. Below are methodologies for key experiments typically employed in the evaluation of anticancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the binding of GTP to the KRAS protein.
Procedure:
-
Protein and Compound Incubation: Incubate purified KRAS protein with the test compound at various concentrations in an assay buffer.
-
GTP Addition: Initiate the binding reaction by adding a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Incubation: Allow the binding reaction to proceed for a specified time at room temperature.
-
Fluorescence Measurement: Measure the fluorescence polarization or intensity to quantify the amount of GTP bound to KRAS.
-
Data Analysis: Determine the IC50 value of the compound for KRAS-GTP binding inhibition.
This assay determines the inhibitory effect of a compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified EGFR enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.
-
Phosphorylation Detection: Stop the reaction and measure the amount of phosphorylated substrate using methods such as ELISA with a phospho-specific antibody or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow for anticancer drug screening.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Simplified KRAS signaling pathway and the inhibitory action.
Caption: Overview of the EGFR signaling pathway and its inhibition.
References
- 1. Novel this compound Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Reproducibility of published synthesis and activity of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
An Examination of Reproducibility and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of pyrido[2,3-b]pyrazine derivatives. Due to a lack of detailed, reproducible experimental data in the public domain for the specific parent compound 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, this guide focuses on a closely related and well-documented series of substituted pyrido[2,3-b]pyrazines. The primary data is sourced from a study by Rashid et al. on a multicomponent synthesis approach, which is then compared with alternative synthetic strategies and biological findings from other research.
I. Comparison of Synthetic Methodologies
The synthesis of the pyrido[2,3-b]pyrazine core is a key step in accessing this class of compounds. Below is a comparison of a p-Toluenesulfonic acid (p-TSA) catalyzed multicomponent reaction with an alternative approach.
| Parameter | Primary Method (Rashid et al.) | Alternative Method |
| Reaction Type | Three-component condensation | Cyclocondensation |
| Starting Materials | 1,3-Indanedione, Aromatic Aldehyde, 2-Aminopyrazine | 2,3-Diaminopyridine, Ethyl 2-chloroacetoacetate |
| Catalyst/Reagent | p-Toluenesulfonic acid (p-TSA) | Sodium ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | ~8 hours[1] | Not specified |
| Yield | 82-89%[1] | Not specified |
II. Comparison of Biological Activity: Antioxidant and Antiurease Effects
The pyrido[2,3-b]pyrazine scaffold has been explored for various biological activities. This section compares the antioxidant and antiurease activities of derivatives synthesized by Rashid et al. with other reported findings for this class of compounds.
| Biological Activity | Compound from Primary Study | Activity (IC50) | Alternative Compound/Study | Activity of Alternative |
| Antioxidant (DPPH) | Compound 7 | 21.4 ± 0.12 µg/mL | Pyrido[2,3-b]pyrazin-3(4H)-one derivative | Potent, comparable to Trolox[2] |
| Antiurease | Compound 7 | 24.3 ± 0.11 µg/mL | Thiourea (Standard) | 21.2 ± 0.13 µg/mL |
III. Detailed Experimental Protocols
A. Synthesis of Substituted Pyrido[2,3-b]pyrazines (Primary Method)
This protocol is adapted from the multicomponent synthesis described by Rashid et al.[1].
Procedure:
-
A mixture of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added as the solvent.
-
p-Toluenesulfonic acid (20 mol%) is added as a catalyst.
-
The reaction mixture is refluxed for approximately 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.
B. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is based on the method described by Rashid et al.[1].
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
In a test tube, 1 mL of the DPPH solution is mixed with 1 mL of the test compound solution at varying concentrations.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
C. In Vitro Antiurease Activity Assay
This protocol is based on the method described by Rashid et al.[1].
Procedure:
-
A solution of urease enzyme is prepared in phosphate buffer.
-
The test compound is pre-incubated with the urease solution for a specified time.
-
A solution of urea is added to the mixture to initiate the enzymatic reaction.
-
The amount of ammonia produced is determined using the indophenol method, where the absorbance of the resulting blue-green colored complex is measured at 625 nm.
-
Thiourea is used as a standard inhibitor.
-
The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
IV. Visualized Workflows and Pathways
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione, it is prudent to handle it with a high degree of caution. Based on related compounds, potential hazards may include skin, eye, and respiratory irritation. Therefore, the following minimum PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any dust or aerosols. |
Experimental Protocol: Waste Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Approximate concentration and volume/mass
-
Date of accumulation
-
Principal investigator's name and contact information
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for any chemical you are handling.
References
Personal protective equipment for handling 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione. The following procedures are based on general safety protocols for heterocyclic compounds and are intended to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.[1] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[2] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved dust respirator may be necessary.[1][2] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
A workflow for the safe handling of the compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is essential.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[2][3] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage : Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through a licensed environmental disposal service, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
